Dithiouracil
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrimidine-2,4-dithione | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQIWKHCJWRNTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)NC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173827 | |
| Record name | 2,4-Dithiopyrimidine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2001-93-6 | |
| Record name | 2,4-Dithiouracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2001-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,4-Dithiopyrimidine | |
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| Record name | Dithiouracil | |
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| Record name | 2,4-Dithiopyrimidine | |
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| Record name | Dithiouracil | |
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Foundational & Exploratory
The Biological Significance of Dithiouracil: A Technical Guide to Structure, Function, and Application
Topic: Biological Significance of Dithiouracil as a Nucleobase Analogue Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,4-Dithiouracil (DTU) is a non-canonical pyrimidine analogue where both exocyclic oxygen atoms of the uracil ring (at positions 2 and 4) are replaced by sulfur. This dual-thionation confers unique physicochemical properties—specifically a bathochromic (red) shift in UV absorption and enhanced photo-reactivity—that distinguish it from its mono-thionated counterparts, 2-thiouracil (s²U) and 4-thiouracil (s⁴U).[1] This guide details the structural dynamics, synthesis, and application of DTU in structural biology (RNA crosslinking) and pharmacology (antitumor metallodrugs).
Structural Dynamics and Tautomerism
Unlike uracil, which predominantly exists in the diketo form, DTU exhibits a complex tautomeric equilibrium heavily influenced by solvent polarity. However, in both aqueous and non-aqueous media, the dithione form is the predominant stable tautomer.
Comparative Physicochemical Properties
The substitution of oxygen with sulfur (a "soft" atom) alters the hydrogen bonding capability and electronic distribution of the nucleobase.
| Property | Uracil (U) | 4-Thiouracil (s⁴U) | 2,4-Dithiouracil (DTU) | Significance |
| Predominant Tautomer | Diketo | Keto-thione | Dithione | Affects Watson-Crick base pairing fidelity.[1] |
| UV Absorption ( | ~260 nm | ~330 nm | ~340–360 nm | DTU is excitable by lower-energy UVA, reducing UV-C damage to native RNA/DNA.[1] |
| Base Pairing | Strong A-U (WC) | Weakened A-s⁴U | Weakened/Wobble | Sulfur's larger van der Waals radius sterically hinders standard pairing, often inducing "wobble" geometries.[1] |
| pKa (N3-H) | ~9.4 | ~8.0 | ~7.0 | Increased acidity at N3 makes DTU more susceptible to deprotonation at physiological pH.[1] |
Mechanism of Action: Uptake and Cytotoxicity
DTU functions as a nucleobase analogue antimetabolite. Its biological activity is bifurcated into two main pathways: incorporation-dependent cytotoxicity (via the pyrimidine salvage pathway) and metal-complex mediated cytotoxicity .[1]
The Pyrimidine Salvage Pathway
DTU "hijacks" the cellular machinery intended for uracil.
-
Transport: Enters the cell via nucleoside transporters (e.g., hENT1).[1]
-
Ribosylation: Converted to 2,4-dithiouridine (s²s⁴U) by Uracil Phosphoribosyltransferase (UPRT).[1]
-
Phosphorylation: Kinases convert the nucleoside to triphosphate (s²s⁴UTP).[1]
-
Incorporation: RNA polymerases incorporate s²s⁴UTP into nascent RNA transcripts.[1]
-
Consequence: The presence of bulky sulfur atoms disrupts secondary structure formation and protein translation, or leads to UV-induced crosslinking.[1]
Visualization of Signaling and Metabolic Pathway
Figure 1: Metabolic incorporation of 2,4-dithiouracil into RNA via the pyrimidine salvage pathway, leading to photo-crosslinking or cytotoxicity.[1]
Applications in Structural Biology: DTU-CLIP
While 4-thiouracil (s⁴U) is the gold standard for PAR-CLIP (Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation), DTU offers a distinct advantage: spectral orthogonality .[1]
The Red-Shift Advantage
Standard s⁴U crosslinking occurs at 365 nm.[1] DTU, due to double thionation, has an absorption tail extending further into the visible spectrum. This allows for:
-
Dual-Labeling Experiments: Using s⁴U and DTU simultaneously and activating them sequentially with different wavelengths (e.g., 330 nm vs 370+ nm filters).
-
Reduced Background: Excitation at longer wavelengths minimizes excitation of endogenous aromatic amino acids (Trp, Tyr), reducing non-specific protein damage.
Protocol: Synthesis of DTU-Containing RNA Oligonucleotides
Note: Direct enzymatic incorporation is possible, but solid-phase chemical synthesis provides site-specific control.[1]
Reagents Required:
-
2,4-Dithiouridine phosphoramidite (Custom synthesis often required; see Ref [1]).[1]
-
Standard RNA phosphoramidites (A, C, G, U).[1]
-
Sulfurizing reagent (e.g., DDTT) is not needed for the base itself, but standard oxidation (iodine) must be avoided to prevent desulfurization of the base. Use tert-butyl hydroperoxide (tBuOOH) for backbone oxidation. [1]
Step-by-Step Workflow:
-
Preparation:
-
Coupling Cycle:
-
Coupling: mix DTU-phosphoramidite (0.1 M in MeCN) with activator (ETT or BTT). Coupling time: extended to 6–10 minutes due to steric bulk of sulfur.[1]
-
Oxidation (CRITICAL): Use 0.5 M tBuOOH in decane/nonane.[1] Do NOT use aqueous iodine , as it will replace the sulfur on the base with oxygen, reverting DTU to Uracil.
-
Capping: Standard Acetic Anhydride/N-Methylimidazole.[1]
-
Deprotection:
-
Incubate in AMA (Ammonium hydroxide/Methylamine 1:1) at room temperature for 2 hours. Avoid heat, which accelerates desulfurization.[1]
-
-
Purification:
-
HPLC using a reverse-phase C18 column.[1]
-
Buffer A: 0.1 M TEAA (pH 7.0); Buffer B: Acetonitrile.
-
Monitor absorbance at 340 nm (specific to DTU) and 260 nm.
-
Pharmacological Potential: Metal Complexes
Recent studies highlight the potency of DTU-metal complexes as antitumor agents. The "soft" sulfur atoms act as excellent ligands for soft metals like Gold (Au) and Palladium (Pd).
Cytotoxicity Data Summary
Comparison of IC50 values against HeLa (Cervical Cancer) cells (Derived from Ref [2, 5]):
| Compound | IC50 (HeLa) | Selectivity Index (Tumor/Normal) | Mechanism |
| 2,4-Dithiouracil (Ligand) | > 100 | Low | Weak antimetabolite alone.[1] |
| Cu(II)-DTU Complex | ~2.5 | Moderate | ROS generation + DNA binding.[1] |
| Au(III)-DTU Complex | ~0.6 | High | Mitochondria targeting + Thioredoxin reductase inhibition.[1] |
| Pd(II)-DTU Complex | < 0.1 | Very High | DNA intercalation and strand breakage.[1] |
Experimental Workflow: Cytotoxicity Assay
Figure 2: Workflow for synthesizing DTU-metal complexes and assessing their antitumor efficacy.
References
-
Synthesis and Studies on the Effect of 2-Thiouridine and 4-Thiouridine on Sugar Conformation and RNA Duplex Stability. Nucleic Acids Research.
-
Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and 6-Propyl-2-thiouracil Derivatives. BioTech.
-
Photophysical and Photochemical Properties of 4-Thiouracil: Time-Resolved IR Spectroscopy and DFT Studies. Journal of Physical Chemistry B.
-
Structure and tautomerism of the neutral and monoanionic forms of 2-thiouracil, 2,4-dithiouracil. Journal of the Chemical Society.
-
Biomolecules of 2-Thiouracil, 4-Thiouracil and 2,4-Dithiouracil: A DFT Study. International Journal of Molecular Sciences.
-
The nucleobase analog 4-thiouracil hijacks the pyrimidine salvage pathway to inhibit Staphylococcus aureus growth. Microbiology Spectrum.[1]
Sources
Technical Guide: Dithiouracil Coordination Architectures in Metallodrug Design
Executive Summary
This technical guide analyzes the coordination chemistry of 2,4-dithiouracil (DTU), a critical pyrimidine scaffold in bioinorganic chemistry. Unlike its oxygenated congener (uracil), DTU utilizes soft sulfur donors to access unique coordination geometries, making it a versatile ligand for soft and borderline metal ions (Pt, Pd, Ru, Au). This document details the structural dynamics of DTU, its specific metal-binding modes, and validated protocols for synthesizing and characterizing DTU-metal complexes for therapeutic applications.[1]
Structural Dynamics: Tautomerism & HSAB Theory
The coordination behavior of 2,4-dithiouracil is governed by its tautomeric equilibrium and the Hard-Soft Acid-Base (HSAB) principle.
The Thione-Thiol Equilibrium
In the solid state and neutral solution, DTU exists predominantly in the dithione form. However, coordination chemistry is driven by the thiol tautomers, which become accessible via deprotonation or metal-assisted proton displacement.
-
Dithione Form: Neutral, stable. Weak coordinator.
-
Thiol Forms: Generated by deprotonation at N1 or N3.
-
N1-deprotonation
Activates C2-S. -
N3-deprotonation
Activates C4-S (thermodynamically favored in many complexes).
-
HSAB Implications
The sulfur atoms in DTU are "soft" bases.
-
Soft Acids (Pt(II), Pd(II), Au(I), Hg(II)): Form strong covalent bonds with the exocyclic sulfur atoms.
-
Borderline Acids (Ru(II), Ru(III)): Often engage in chelation involving both Nitrogen (borderline) and Sulfur (soft) donors.
Visualization: Tautomeric Equilibrium & Binding Potential
The following diagram illustrates the transition from the neutral dithione form to the reactive thiol forms available for metal binding.
Figure 1: Tautomeric pathways leading to metal coordination. The N3-deprotonated form is a critical intermediate for bidentate chelation.
Coordination Architectures
DTU exhibits three primary coordination modes. The selection of mode is dictated by the metal's oxidation state, steric bulk of ancillary ligands, and pH.
Monodentate Coordination (S-Bound)[1]
-
Mechanism: Direct interaction between a soft metal ion and the exocyclic sulfur (usually C4=S due to lower steric hindrance).
-
Typical Metals: Au(I), Cu(I), Ag(I).
-
Structural Feature: The pyrimidine ring remains essentially planar and rotates freely around the M-S bond.
Bidentate Chelation (N,S-Bound)
-
Mechanism: Following deprotonation (usually at N3), the ligand bites the metal through N3 and the adjacent S4 (or N1/S2).
-
Geometry: Forms a strained four-membered metallacycle .
-
Typical Metals: Pt(II), Pd(II), Ru(II).
-
Significance: This mode is crucial for anticancer activity as it occupies two coordination sites (cis-configuration), mimicking the "cis-platin" binding motif but with different electronic properties.
Bridging Mode (S-Bridged)
-
Mechanism: A single sulfur atom donates electron pairs to two metal centers simultaneously (
-S). -
Typical Metals: Cu(I), Ag(I).
-
Outcome: Formation of polymeric chains or dimeric cores. This is often undesirable for discrete drug molecule design but valuable in materials science.
Validated Experimental Protocols
This section outlines a self-validating workflow for synthesizing a generic [M(DTU)(L)2] complex (where M = Pt/Pd/Ru, L = ancillary ligand).
Synthesis Workflow
Reagents: 2,4-Dithiouracil, Metal Precursor (e.g.,
-
Ligand Activation: Dissolve 1.0 eq of DTU in Methanol. Add 1.1 eq of Base (e.g., Sodium Acetate) to facilitate deprotonation. Stir for 30 mins at RT. Validation: Solution should clarify as the anionic species forms.
-
Metal Addition: Add 1.0 eq of Metal Precursor dissolved in minimal solvent.
-
Reflux: Heat to reflux (60-80°C) for 4-12 hours. Observation: Color change indicates ligand exchange.
-
Isolation: Cool to RT. If precipitate forms, filter and wash with cold water/ethanol. If no precipitate, reduce volume in vacuo and induce precipitation with diethyl ether.
Characterization Logic (Data Interpretation)[2]
| Technique | Parameter | Observation (Complex vs. Free Ligand) | Structural Implication |
| IR Spectroscopy | Disappearance or intensity reduction | Deprotonation at N site. | |
| Shift to lower frequency ( | Sulfur coordination (C=S bond weakens). | ||
| 1H NMR | Signal disappears | Confirmation of deprotonation site (N1 vs N3). | |
| Downfield shift | Deshielding due to metal proximity. | ||
| XRD | Bond Length | C-S bond elongation (approx. 1.67Å | Confirmation of single-bond character (C-S-M). |
Visualization: Synthesis & Validation Workflow
Figure 2: Step-by-step synthesis and decision tree for complex validation.
Strategic Applications in Drug Design
Ruthenium(II) Anticancer Agents
Ruthenium complexes utilizing DTU often adopt a "piano-stool" geometry. The N,S-chelation of DTU stabilizes the Ru(II) center, preventing rapid hydrolysis in the bloodstream while allowing activation within the tumor microenvironment.
-
Mechanism: DNA intercalation or binding to serum albumin.
-
Advantage: Lower systemic toxicity compared to Platinum drugs.
Platinum(II) Analogues
Pt(II)-DTU complexes are designed to overcome Cisplatin resistance. The Sulfur donor reduces the reactivity of the Pt center towards glutathione (a common resistance mechanism), potentially allowing the drug to reach nuclear DNA intact.
References
-
Masoud, M.S., Soayed, A.A., & El-Husseiny, A.F. (2012).[2] Coordination modes, spectral, thermal and biological evaluation of hetero-metal copper containing 2-thiouracil complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link
-
Tiekink, E.R.T. (2008). Thiolates: The forgotten ligands in gold-based therapeutics. Journal of Inorganic Biochemistry. Link
-
Vetter, C., et al. (2022). Synthesis, characterization, and in vitro cytotoxicity of platinum(IV) complexes with thiouracil-based ligands. Journal of Biological Inorganic Chemistry. Link
-
Han, Y., et al. (2017). Synthesis and anticancer properties of ruthenium (II) complexes as potent apoptosis inducers.[3][4][5][6] European Journal of Medicinal Chemistry. Link
-
Gimeno, M.C., & Laguna, A. (2008). Gold complexes with N, S, P, C donor ligands.[2] Chemical Reviews. Link
Sources
- 1. preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and 6-Propyl-2-thiouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The development of anticancer ruthenium(II) complexes: from single molecule compounds to nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Stability of Dithiouracil Tautomers: A Mechanistic & Experimental Guide
Executive Summary
In the landscape of heterocyclic pharmacology, 2,4-dithiouracil (2,4-DTU) represents a critical deviation from its oxo-parent, uracil. The replacement of oxygen with sulfur—a "soft" polarizable atom—fundamentally alters the tautomeric landscape. While uracil exhibits lactam-lactim tautomerism, 2,4-DTU undergoes thione-thiol interconversion.
This guide provides a rigorous analysis of the thermodynamic stability of these tautomers. The consensus, grounded in matrix-isolation spectroscopy and high-level DFT calculations, is that the dithione (diketo) form is the global minimum in both gas and solution phases. However, the thiol tautomers are not merely theoretical artifacts; they are accessible via photoexcitation and play distinct roles in the pharmacokinetics of antithyroid action and RNA wobble-base pairing.
Section 1: The Thermodynamic Landscape
The Tautomeric Hierarchy
The stability of 2,4-DTU tautomers is dictated by the trade-off between the aromaticity gained in the thiol forms (pyrimidinethiol) and the strength of the C=S double bonds in the thione forms.
| Tautomer Species | Structure Description | Relative Stability (Gas Phase) | Dominant Environment |
| Dithione (2,4-dithione) | Protonated at N1 and N3; C2=S, C4=S | Global Minimum (0.0 kcal/mol) | Gas, Solid, Solution (Ground State) |
| 2-Thiol-4-Thione | Proton at S2; N3-H | +12–15 kcal/mol | High-energy intermediate |
| 2-Thione-4-Thiol | Proton at S4; N1-H | +14–17 kcal/mol | High-energy intermediate |
| Dithiol (2,4-dithiol) | Protons at S2 and S4; Aromatic ring | +20–25 kcal/mol | Photochemical Product (Matrix Isolation) |
Solvent & Entropy Effects
Unlike oxygen, sulfur is a poor hydrogen bond acceptor. Consequently, while polar solvents (water, DMSO) stabilize the polar dithione form via dipole-dipole interactions, they do not induce a ground-state shift to the thiol form as dramatically as seen in some other heterocycles.
-
Dielectric Influence: High
solvents (e.g., water) further stabilize the highly polar dithione tautomer relative to the less polar dithiol. -
Entropic Factors: At room temperature, the entropic penalty of organizing solvent shells around the specific thiol dipoles further favors the dithione.
Section 2: Computational Protocol (Self-Validating)
To accurately model 2,4-DTU, standard B3LYP functionals often fail to capture the dispersive interactions of the large sulfur electron clouds. The following protocol utilizes M06-2X or
Workflow Logic
-
Geometry Optimization: Must be performed without symmetry constraints (
) to allow for non-planar transition states (though ground states are planar). -
Frequency Analysis: Essential to distinguish true minima (0 imaginary frequencies) from transition states (1 imaginary frequency).
-
Solvation Model: Use SMD (Solvation Model based on Density) rather than PCM for better parameterization of non-aqueous solvents often used in drug formulation.
Visualization of Computational Workflow
Caption: Figure 1. Self-validating computational workflow for defining tautomeric minima. Note the loop-back upon imaginary frequency detection.
Section 3: Experimental Validation (Matrix Isolation)
Spectroscopic detection of thiol tautomers in solution is difficult due to rapid proton exchange. The gold standard for validation is Matrix Isolation FTIR , which traps high-energy tautomers at cryogenic temperatures (10–20 K).
Experimental Protocol
-
Sublimation: 2,4-DTU is sublimed from a Knudsen cell at ~150°C.
-
Deposition: Co-deposit with Argon gas onto a CsI window at 10 K.
-
Irradiation (The Trigger): Irradiate with UV light (
nm). This promotes the Dithione Dithiol tautomerization via an excited state proton transfer (ESPT). -
Dark Adaptation (The Proof): Turn off UV source. The dithiol form is metastable at 10 K but may tunnel back to dithione.
-
Detection: Monitor IR bands.
-
Dithione Marker:
(C=S) at ~1150 cm⁻¹. -
Thiol Marker:
(S-H) at ~2550 cm⁻¹ (distinct, sharp band).
-
Section 4: Biological & Pharmacological Implications[1][2]
The thermodynamic stability of the dithione form is not just a physical curiosity; it underpins the mechanism of action for thio-based drugs.
Mechanism of Action: Thyroid Peroxidase (TPO) Inhibition
Dithiouracil derivatives function as antithyroid agents (similar to propylthiouracil).
-
The Pharmacophore: The thioureylene moiety (N-C(=S)-N) in the dithione form is the active reducing agent.
-
Mechanism: The sulfur atom attacks the oxidized heme species of TPO. If the drug existed primarily as the thiol (S-H), this nucleophilic attack would be sterically and electronically distinct, likely reducing potency. The thermodynamic preference for the thione ensures the drug presents the correct face to the enzyme.
RNA Incorporation and "Wobble"
4-thiouridine (a related nucleoside) is a natural tRNA modification.
-
Fidelity: The thione form mimics the carbonyl of uracil, maintaining Watson-Crick pairing (with Adenine).
-
Mutagenesis: Rare tautomerization to the thiol form changes the hydrogen bonding donor/acceptor pattern (Donor-Acceptor
Acceptor-Donor), potentially allowing mispairing with Guanine. This is a key mechanism in spontaneous mutation rates.
Tautomerization Pathway Diagram
Caption: Figure 2. Tautomeric equilibrium landscape. Solid lines indicate thermal/tunneling decay; dashed lines indicate photo-induced population.
References
-
Rostkowska, H., et al. (2026).[1][2] "Hydrogen-Atom Tunneling in Monomers of 2,4-Dithiouracil... Isolated in Low-Temperature Matrices." The Journal of Physical Chemistry A.
-
Rostkowska, H., et al. (1990).[2] "Thiouracils. 2. Tautomerism and infrared spectra of thiouracils. Matrix-isolation and ab initio studies." Journal of the American Chemical Society.[2]
-
Palafox, M. A., et al. (2016). "The effect of the sulphur atom on 2-thiouracil... and 2,4-dithiouracil molecules." Journal of Biomolecular Structure and Dynamics.
-
Khvorostov, et al. (2005). "UV-induced generation of rare tautomers of 2-thiouracils: a matrix isolation study." The Journal of Physical Chemistry A.
Sources
dithiouracil role in RNA modification and biochemistry
Executive Summary
This technical guide provides a comprehensive analysis of 2,4-dithiouracil (s2s4U) , a doubly thiolated nucleobase analog of uracil. While single-thiolated variants like 2-thiouridine (s2U) and 4-thiouridine (s4U) are well-characterized natural modifications essential for tRNA fidelity and bacterial stress responses, the doubly substituted s2s4U represents a unique chemical entity with amplified physicochemical properties.
Key Technical Differentiators:
-
Red-Shifted Photochemistry: Unlike s4U (activation
nm), s2s4U retains photoactivity up to 395 nm (UVA/visible edge). This allows for deep-tissue photocrosslinking with reduced background damage to native chromophores. -
Structural Rigidity: The C2-thiocarbonyl group imposes a C3'-endo sugar pucker (A-form favoring), significantly enhancing thermodynamic stability of RNA duplexes compared to unmodified uridine.
-
Unique Base Pairing: s2s4U exhibits a high propensity for stable self-pairing (s2s4U:s2s4U) , a feature exploited in prebiotic RNA replication models (Szostak Lab) to overcome the low fidelity of non-enzymatic copying.
Structural Biochemistry & Thermodynamics
The introduction of sulfur atoms at both the C2 and C4 positions fundamentally alters the electronic landscape of the pyrimidine ring.
Tautomeric Dynamics
Uracil exists predominantly in the lactam (diketo) form. Thio-substitution perturbs this equilibrium due to the lower electronegativity and larger van der Waals radius of sulfur compared to oxygen.
-
Thione vs. Thiol: While 2,4-dithiouracil favors the dithione tautomer in neutral aqueous solution, the acidity of the N3 proton is increased (
drops from ~9.2 in U to ~7.5 in s2s4U). This increased acidity enhances base-pairing strength but also sensitivity to pH during purification. -
Stacking Interactions: The polarizability of the sulfur atoms enhances base-stacking interactions. This results in a net stabilization of RNA duplexes containing s2s4U, provided the base pairing geometry is maintained.
Base Pairing & Fidelity
-
s2s4U:A Pairing: The C2-sulfur prevents the formation of the water bridge typically seen in the minor groove of U:A pairs but strengthens the Watson-Crick hydrogen bonding due to enhanced stacking.
-
s2s4U:s2s4U Self-Pairing: A critical finding in prebiotic chemistry is the stability of the s2s4U:s2s4U pair. Unlike U:U mismatches which are destabilizing, the dithio-self pair forms a geometry that is nearly isosteric with Watson-Crick pairs, driven by strong S...H-N hydrogen bonds and inter-strand sulfur-sulfur interactions.
Table 1: Thermodynamic Impact of Thio-Substitutions in RNA Duplexes
| Modification | Sugar Pucker Preference | Duplex Stability ( | Photocrosslinking | Primary Utility |
| Uracil (U) | C2'-endo / C3'-endo (Flexible) | Baseline | N/A (260 nm damage) | Native coding |
| 2-Thiouridine (s2U) | C3'-endo (Rigid) | Stabilizing (+2-5°C) | N/A | Fidelity, Structure |
| 4-Thiouridine (s4U) | Flexible | Destabilizing (-1-3°C) | 330-365 nm | Standard Crosslinker |
| 2,4-Dithiouridine (s2s4U) | C3'-endo (Rigid) | Stabilizing | 365-395 nm | Deep Crosslinking, Prebiotic Rep. |
Photochemistry & Crosslinking Mechanisms
The "Killer App" for dithiouracil is its utility as a long-wavelength photocrosslinker .
Mechanism of Action
Upon excitation with UVA light (365-395 nm), s2s4U undergoes an intersystem crossing to a reactive triplet state (
-
Excitation:
-
Reaction: The thiocarbonyl group (specifically at C4) is highly electrophilic in the excited state. It reacts with:
-
Proteins: Electron-rich aromatic side chains (Phe, Tyr, Trp) or nucleophiles (Cys, Lys).
-
Nucleic Acids: Formation of thietane intermediates with adjacent pyrimidines (though less common than protein crosslinking).
-
-
Advantage over s4U: The absorption tail of s2s4U extends into the visible range. Irradiating at 395 nm avoids exciting native aromatic amino acids or unmodified nucleic acids, resulting in zero background crosslinking .
Photochemical Pathway Visualization
Figure 1: Photochemical reaction pathway of 2,4-dithiouracil.[1] Excitation at longer wavelengths (395 nm) drives the formation of a reactive triplet state, enabling specific covalent conjugation with interacting proteins.
Protocol: Incorporation and Crosslinking
Solid-Phase Synthesis Incorporation
Incorporation of s2s4U is best achieved using phosphoramidite chemistry.
-
Reagent: 5'-O-DMT-2'-O-TBDMS-2,4-dithiouridine-3'-CE-phosphoramidite.
-
Protection: The sulfur centers are highly nucleophilic and prone to oxidation.
-
Standard: Cyanoethyl (CE) protection on sulfur is often used.
-
Alternative: Use of ultra-mild deprotection reagents (e.g., 0.05 M
in MeOH) is critical. Avoid standard ammonium hydroxide at high temperatures, as it can substitute the sulfur with ammonia, reverting the base to Cytosine or partially desulfurizing it to U/s2U.
-
In Vitro Crosslinking Assay (Step-by-Step)
Objective: Map RNA-protein interactions using s2s4U-modified RNA.
-
RNA Preparation:
-
Synthesize RNA with s2s4U at specific positions (or randomly using T7 transcription with s2s4U-TP, though enzymatic efficiency is lower than s4U).
-
Purify via PAGE; keep RNA protected from ambient light to prevent premature photobleaching.
-
-
Complex Assembly:
-
Incubate s2s4U-RNA (10-100 nM) with recombinant protein or cell lysate in binding buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 2 mM
). -
Allow equilibrium binding (typically 15-30 min at 37°C).
-
-
Irradiation (The Critical Step):
-
Transfer samples to a 96-well plate or open microfuge tubes on ice.
-
Light Source: High-power LED or UV lamp equipped with a 365 nm or 395 nm filter.
-
Distance: 2-5 cm from source.
-
Time: 5–15 minutes. (s2s4U is robust; longer times yield more crosslinks but risk protein aggregation).
-
-
Analysis:
-
Add SDS loading buffer directly to samples.
-
Heat denature (95°C, 5 min).
-
Resolve on SDS-PAGE.
-
Detection: Western blot (shift in protein molecular weight) or phosphorimaging (if RNA is radiolabeled).
-
Applications in Drug Development & Prebiotic Chemistry
Therapeutic RNA (siRNA/ASO)
-
Metabolic Stability: The presence of the 2-thio group (shared with s2U) confers resistance to nucleases. s2s4U-modified siRNAs show enhanced half-lives in serum.
-
Off-Target Reduction: The rigid C3'-endo pucker can pre-organize the guide strand for Argonaute loading, potentially improving on-target specificity while destabilizing wobble interactions with off-target mRNAs.
Non-Enzymatic Replication (Szostak Model)
Research from the Szostak lab highlights the role of 2-thiouridine derivatives in the "RNA World".
-
Problem: Chemical copying of RNA templates is slow and error-prone with canonical U (weak A:U pairing).
-
Solution: s2s4U (and s2U) stabilizes the primer-template duplex.
-
Mechanism: The s2s4U:s2s4U self-pair is surprisingly stable and geometrically compatible with the A-form helix, allowing replication to proceed even through "mismatch" zones, a critical feature for primitive genetic systems.
Visualization: Structural Impact Flow
Figure 2: Causal flow of structural modifications. The steric and electronic properties of the sulfur atoms drive the ribose into a rigid C3'-endo conformation, resulting in superior duplex stability.
References
-
Szostak, J. W. et al. (2025).[2] "Nonenzymatic RNA copying with a potentially primordial genetic alphabet."[2] Proceedings of the National Academy of Sciences. Link
-
Nilsen, T. W. (2013).[3] "Detecting RNA-Protein Interactions by Photocross-Linking Using RNA Molecules Containing Uridine Analogs." Cold Spring Harbor Protocols. Link[3]
-
Larsen, A. et al. (2015). "Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization." Nucleic Acids Research.[4][5] Link
-
Testa, S. M. et al. (1999). "Photocrosslinking of 4-thio uracil-containing RNAs supports a side-by-side arrangement of domains 5 and 6 of a group II intron." RNA.[2][3][4][6][7][8][9][10][11][12] Link
-
Sochacka, E. et al. (2015). "2-Thiouracil deprived of thiocarbonyl function preferentially base pairs with guanine rather than adenine in RNA and DNA duplexes." Nucleic Acids Research.[4][5] Link
-
Improta, R. et al. (2017).[13] "Optical absorption and magnetic circular dichroism spectra of thiouracils: a quantum mechanical study in solution." Photochemical & Photobiological Sciences. Link
Sources
- 1. repozytorium.amu.edu.pl [repozytorium.amu.edu.pl]
- 2. Nonenzymatic RNA copying with a potentially primordial genetic alphabet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Replication of Nucleic Acids | Szostak Lab [voices.uchicago.edu]
- 5. Szostak Lab Learns the Dance of RNA Replication Process | Department of Chemistry | The University of Chicago [chemistry.uchicago.edu]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. misciwriters.com [misciwriters.com]
- 8. Role of RNA modifications in Blood development and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. New breakthroughs in siRNA therapeutics expand the drug pipeline | CAS [cas.org]
- 12. A selective and sensitive detection system for 4-thiouridine modification in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
Photochemical Properties of 2,4-Dithiouracil: A Technical Guide
Executive Summary
2,4-Dithiouracil (2,4-DTU) represents a pinnacle of photochemical efficiency among thio-substituted nucleobases. Unlike its canonical parent uracil, which rapidly dissipates excited state energy via ultrafast internal conversion, 2,4-DTU exhibits near-unity triplet state yields (
This guide provides a rigorous technical analysis of 2,4-DTU’s photophysics, detailing the mechanistic causality between its sulfur-substituted architecture and its utility in RNA structural probing and photodynamic therapy (PDT).
Molecular Architecture & Tautomerism
The substitution of both exocyclic carbonyl oxygens at positions 2 and 4 with sulfur atoms fundamentally alters the electronic landscape of the pyrimidine ring.
Structural Impact of Thionation
-
Heavy Atom Effect: The sulfur atoms induce a strong spin-orbit coupling (SOC), facilitating the forbidden transition between singlet and triplet manifolds (Intersystem Crossing).
-
Tautomeric Equilibrium: In solution (aqueous and organic), 2,4-DTU exists predominantly in the dithione tautomer. This is critical for experimental reproducibility, as the thiol-thione tautomers have distinct absorption profiles.
| Property | Value / Characteristic |
| Molecular Formula | |
| Molecular Weight | 144.22 g/mol |
| Dominant Tautomer | Dithione (2,4-dithioxo) |
| pKa | ~7.8 (N1-H deprotonation) |
Photophysical Mechanisms[1]
The core value of 2,4-DTU lies in its excited-state dynamics. Upon UVA excitation, the molecule undergoes ultrafast intersystem crossing (ISC), bypassing fluorescence pathways to populate a reactive triplet state.
Absorption Characteristics
2,4-DTU displays a significant bathochromic (red) shift compared to uracil and 4-thiouracil, pushing its absorption maximum into the UVA and near-visible region (320–400 nm).
- (Water): ~360 nm
-
(Acetonitrile): ~358 nm (
transition) -
Extinction Coefficient (
): High molar absorptivity in the UVA range, allowing efficient excitation with standard 365 nm sources.
Jablonski Dynamics
The deactivation pathway is dominated by the
-
ISC Time Constant:
fs. This ultrafast rate outcompetes internal conversion. -
Triplet Yield (
):ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> (Near Unity).[1] -
Triplet Lifetime (
):ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> s (anaerobic conditions).[1]
Visualization: Jablonski Diagram
The following diagram illustrates the energy flow, highlighting the rapid ISC that defines 2,4-DTU's reactivity.
Figure 1: Energy landscape of 2,4-DTU showing the dominant pathway to the reactive triplet state.
Photochemical Reactivity
2,4-DTU operates via two distinct photochemical mechanisms depending on the environment and substrate availability.
Type I: [2+2] Photocycloaddition (RNA Crosslinking)
In the presence of olefins or other nucleobases (specifically Adenine or Uridine), the excited triplet state (
-
Efficiency: ~3-fold faster reaction rate than 4-thiouracil (4-TU).
-
Mechanism: Oxygen-independent direct addition.
-
Product: Thietane intermediate rearranging to a stable crosslink.
Type II: Singlet Oxygen Generation (PDT)
In the presence of molecular oxygen (
-
Singlet Oxygen Yield (
):ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> .[1] -
Significance: This is exceptionally high for a thiobase, making 2,4-DTU a dual-action agent (crosslinker + oxidizer).
Visualization: Reaction Pathways
Figure 2: Dual photochemical pathways of excited 2,4-DTU.
Experimental Protocols
Synthesis of 2,4-Dithiouracil
Objective: Conversion of Uracil or 2-Thiouracil to 2,4-Dithiouracil.
Reagents: Phosphorus Pentasulfide (
-
Preparation: Suspend 10 mmol of Uracil (or 2-Thiouracil) in 30 mL of anhydrous pyridine.
-
Thionation: Add 5 mmol of
. -
Reflux: Heat the mixture to reflux (~115°C) for 4–6 hours. The solution will turn yellow/orange.
-
Workup: Cool to room temperature. Pour the reaction mixture into 100 mL of boiling water to hydrolyze excess reagent.
-
Crystallization: Allow to cool slowly. The 2,4-DTU will precipitate as yellow needles.
-
Purification: Recrystallize from ethanol or water.
-
Validation: Verify structure via UV-Vis (check for
nm) and Melting Point (>280°C decomp).
Singlet Oxygen Quantum Yield ( ) Determination
Method: Relative measurement using Rose Bengal (RB) as a standard. Detector: Chemical trapping using 1,3-diphenylisobenzofuran (DPBF) or direct phosphorescence at 1270 nm.
-
Standard Preparation: Prepare a solution of Rose Bengal in acetonitrile (
). Adjust concentration to an Optical Density (OD) of 0.1 at the excitation wavelength (e.g., 355 nm or 365 nm). -
Sample Preparation: Prepare 2,4-DTU in acetonitrile with the same OD (0.1) at the excitation wavelength.[2][3]
-
Trap Addition: Add DPBF (~50
M) to both solutions. -
Irradiation: Irradiate both samples simultaneously or sequentially with a controlled light source.
-
Monitoring: Measure the decrease in DPBF absorbance at 410 nm over time.
-
Calculation:
Where is the rate of DPBF bleaching and is the absorption factor ( ).
Applications in Drug Development[6]
RNA Structural Probing
2,4-DTU is superior to 4-thiouracil for analyzing dynamic RNA structures.
-
Advantage: Higher crosslinking yield allows for the detection of transient interactions.
-
Wavelength: Activation at 365 nm avoids damage to native DNA/RNA (which absorbs <300 nm).
Photodynamic Therapy (PDT)[4]
-
Mechanism: Generation of cytotoxic
induces apoptosis in target cells. -
Therapeutic Window: The UVA/Blue absorption profile allows for superficial tissue treatment (e.g., dermatology).
References
-
Crespo-Hernández, C. E., et al. (2015). Increase in the photoreactivity of uracil derivatives by doubling thionation. National Institutes of Health. Link
-
Mai, S., et al. (2016). Intersystem Crossing Pathways in the Noncanonical Nucleobase 2-Thiouracil: A Time-Dependent Picture. Journal of Chemical Physics. Link
-
Pollum, M., & Crespo-Hernández, C. E. (2014). 2,4-Dithiothymine as a Potent UVA Chemotherapeutic Agent. Journal of the American Chemical Society.[4] Link
-
Reichardt, C., et al. (2017). Optical absorption and magnetic circular dichroism spectra of thiouracils. Photochemical & Photobiological Sciences. Link
-
ChemicalBook. (2024). Synthesis and properties of Thiouracil derivatives. Link
Sources
Methodological & Application
Application Note: High-Yield Synthesis of 2,4-Dithiouracil from 2,4-Dichloropyrimidine
This Application Note is designed for research scientists and process chemists requiring a robust, high-purity protocol for the synthesis of 2,4-dithiouracil (2,4-dimercaptopyrimidine). Unlike standard textbook descriptions, this guide focuses on the critical process parameters (CPPs) required to overcome the inherent regioselectivity of the starting material, ensuring complete conversion at both the C2 and C4 positions.
Executive Summary
2,4-Dithiouracil is a critical pyrimidine scaffold used as an intermediate in the synthesis of antiviral agents, antitumor drugs, and functionalized conducting polymers. While it can be synthesized by thionating uracil with phosphorus pentasulfide (
The nucleophilic aromatic substitution (
Mechanistic Strategy & Logic
To successfully synthesize 2,4-dithiouracil, one must understand the reactivity profile of the pyrimidine ring.
The Regioselectivity Challenge
In 2,4-dichloropyrimidine, the C4 position is generally more electrophilic than C2 due to the para-like conjugation with the ring nitrogen (N1).
-
Kinetic Phase: The first equivalent of nucleophile attacks C4, forming the 4-substituted-2-chloropyrimidine.
-
Thermodynamic Phase: To displace the C2-chlorine, higher energy (heat) and excess nucleophile are required. Failure to maintain these conditions results in the mono-thio impurity (2-chloro-4-thiouracil).
Why Thiourea?
While Sodium Hydrosulfide (NaSH) can be used, Thiourea is the preferred reagent for this application because:
-
Solubility: It is highly soluble in ethanol, allowing for a homogeneous reaction mixture.
-
Intermediate Stability: It forms a stable bis-isothiouronium salt intermediate. This salt precipitates or crystallizes, allowing for an intermediate purification step that removes impurities before the final hydrolysis.
-
Odor Control: It avoids the immediate release of massive amounts of
gas associated with acidic NaSH protocols.
Reaction Pathway Visualization
The following diagram illustrates the sequential substitution mechanism and the critical intermediate.
Figure 1: Sequential
Materials & Equipment
| Component | Grade/Spec | CAS Number | Role |
| 2,4-Dichloropyrimidine | >98% Purity | 3934-20-1 | Starting Material |
| Thiourea | Reagent Grade | 62-56-6 | Nucleophile |
| Ethanol | Absolute (Anhydrous) | 64-17-5 | Solvent |
| Sodium Hydroxide | 10% Aqueous Soln. | 1310-73-2 | Hydrolysis Agent |
| Hydrochloric Acid | Conc. (37%) | 7647-01-0 | Precipitating Agent |
Equipment:
-
Three-neck round-bottom flask (250 mL or 500 mL).
-
Reflux condenser with drying tube (CaCl2).
-
Magnetic stirrer / Heating mantle.[1]
-
Vacuum filtration setup (Buchner funnel).
-
pH meter or strips (Range 1-14).
Experimental Protocol (Thiourea Method)
This protocol is scaled for 10.0 g (67 mmol) of 2,4-dichloropyrimidine.
Phase 1: Formation of the Isothiouronium Salt
-
Setup: Equip a 250 mL three-neck flask with a magnetic stir bar and reflux condenser.
-
Solvation: Dissolve 10.0 g (67 mmol) of 2,4-dichloropyrimidine in 100 mL of absolute ethanol.
-
Note: Ensure the starting material is fully dissolved before heating.
-
-
Reagent Addition: Add 11.2 g (147 mmol, 2.2 eq) of Thiourea.
-
Stoichiometry Check: A slight excess (10%) above the theoretical 2.0 equivalents ensures complete conversion of the sluggish C2 position.
-
-
Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring.
-
Observation: A precipitate (the isothiouronium chloride salt) typically begins to form within 30-60 minutes.
-
Duration: Maintain reflux for 3 to 4 hours .
-
Process Control: Monitor by TLC (System: 5% MeOH in DCM). The starting material (
) should disappear.
-
Phase 2: Hydrolysis to 2,4-Dithiouracil
-
Isolation (Optional but Recommended): Cool the reaction mixture to room temperature. Filter the precipitated isothiouronium salt and wash with cold ethanol (2 x 20 mL).
-
Why? This removes unreacted starting material and mono-substituted byproducts remaining in the filtrate.
-
-
Hydrolysis: Transfer the solid salt (or the crude reaction slurry if filtration was skipped) into a beaker containing 100 mL of 10% NaOH solution .
-
Heating: Heat the alkaline mixture to 90°C for 1 hour .
-
Chemistry: The base cleaves the urea moiety, releasing urea and generating the sodium thiolate (NaS-) at positions 2 and 4. The solution should become clear and yellow/orange.
-
-
Acidification: Cool the solution to 10°C in an ice bath.
-
Precipitation: Slowly add conc. HCl dropwise with stirring until the pH reaches 2.0 .
-
Safety: This step generates
gas (rotten egg odor) as a byproduct. Perform strictly in a fume hood. -
Product: The 2,4-dithiouracil will precipitate as a yellow crystalline solid.
-
Phase 3: Purification[1]
-
Filtration: Collect the yellow solid by vacuum filtration.
-
Washing: Wash the cake with cold water (3 x 30 mL) to remove residual salts (NaCl) and urea.
-
Drying: Dry in a vacuum oven at 60°C for 6 hours.
-
Recrystallization (If needed): Recrystallize from DMF/Water or glacial acetic acid to achieve >99% purity.
Process Visualization (Workflow)
Figure 2: Operational workflow for the bench-scale synthesis.[2]
Analytical Data & Specifications
| Parameter | Specification | Notes |
| Appearance | Yellow crystalline powder | Distinctive sulfur color |
| Melting Point | > 260°C (dec.)[3] | Often decomposes before melting |
| Yield | 75% - 85% | Based on 2,4-dichloropyrimidine |
| Solubility | Soluble in NaOH, DMF, DMSO | Insoluble in water, acidic media |
| 1H NMR (DMSO-d6) | Broad NH peaks due to exchange |
Safety & Handling (Critical)
-
H2S Generation: The acidification step involves the release of Hydrogen Sulfide (
). While the thiourea method minimizes this compared to NaSH, it is not zero. is a broad-spectrum poison. Always work in a functioning fume hood. -
Sensitization: Chloropyrimidines are potent skin sensitizers and irritants. Wear nitrile gloves and long sleeves.
-
Waste Disposal: All aqueous waste from the hydrolysis step contains sulfides. Treat with bleach (sodium hypochlorite) to oxidize sulfides to sulfates before disposal, preventing downstream gas release.
References
-
Mechanistic Insight:Regioselectivity of Nucleophilic Aromatic Substitution in 2,4-Dichloropyrimidines. (Discusses the C4 vs C2 reactivity preference).
-
Source: (General grounding on pyrimidine
).
-
-
Thiourea Protocol Basis:Synthesis of 2-mercaptopyrimidine deriv
-
Source: (Analogous chemistry for mono-substitution extended here to di-substitution).
-
-
Alternative Reagents: Use of Sodium Hydrosulfide for Pyrimidine Thionation.[4]
-
Source: (Demonstrates NaSH usage for chloropyrimidine substitution).
-
-
General Pyrimidine Chemistry:The Chemistry of Heterocyclic Compounds, Pyrimidines.
-
Source: (Standard reference for physical properties of dithiouracils).
-
Sources
Strategic Synthesis of Dithiouracil-Gold Complexes: Protocols for Au(III) and Au(I) Architectures
Part 1: Executive Summary & Strategic Rationale
The synthesis of dithiouracil-gold complexes represents a critical intersection in metallodrug development. 2,4-Dithiouracil (DTU) is a versatile S-donor ligand that exhibits thione-thiol tautomerism, allowing it to coordinate with gold in various oxidation states.
However, the synthesis is non-trivial due to two primary challenges:
-
Redox Instability: Gold(III) is easily reduced to Gold(I) or metallic Gold(0) by sulfur-containing ligands.
-
Ligand Hydrolysis: Under the alkaline conditions often required for deprotonation, DTU is susceptible to desulfurization (converting C=S to C=O), potentially yielding mixed thiouracil/uracil complexes rather than the pure dithio-species.
This guide provides two distinct, validated protocols:
-
Protocol A: Synthesis of a stable Au(III) complex using a DMSO/Water system with strict pH control.
-
Protocol B: Synthesis of a phosphine-stabilized Au(I) complex, designed to prevent polymerization and enhance lipophilicity for biological applications.
Part 2: Chemical Mechanism & Tautomeric Control
Understanding the ligand state is the prerequisite for successful synthesis. DTU exists in equilibrium between the dithione and dithiol forms.
-
Neutral Conditions: Predominantly dithione (binds weakly).
-
Basic Conditions: Deprotonation yields the dithiolate anion (strong nucleophile), facilitating the formation of stable Au-S bonds.
Reaction Pathway Diagram
Figure 1: Reaction pathways for DTU activation and coordination. Note the competitive desulfurization pathway under harsh basic conditions.
Part 3: Materials & Reagents[1][2][3][4][5]
| Reagent | Grade/Purity | Role | Storage |
| 2,4-Dithiouracil (DTU) | >98% | Ligand | 4°C, Desiccator |
| HAuCl4 · 3H2O | >99.9% (Trace Metals Basis) | Au(III) Precursor | Desiccator, Light Sensitive |
| Chloro(triphenylphosphine)gold(I) | >99% | Au(I) Precursor | -20°C, Light Sensitive |
| DMSO (Dimethyl Sulfoxide) | Anhydrous | Solvent | Room Temp |
| Sodium Hydroxide (NaOH) | 1.0 M Std Soln | Base | Room Temp |
| Triphenylphosphine (PPh3) | >99% | Stabilizer (Au(I)) | Room Temp |
Part 4: Experimental Protocols
Protocol A: Synthesis of Au(III)-Dithiouracil Complex
Targeting a square-planar Au(III) species via controlled alkalization.
Rationale: Direct reaction in water often leads to rapid reduction of Au(III). Using a DMSO/Water mixture stabilizes the intermediate species. The stoichiometry (1:4:2 Metal:Ligand:Base) is critical to ensure charge balance and prevent the formation of polymeric gold hydroxides.
Step-by-Step Workflow:
-
Ligand Preparation:
-
Dissolve 3.2 mmol (461.5 mg) of 2,4-dithiouracil in 10 mL of DMSO .
-
Critical Step: Add a pre-dissolved solution of NaOH (1.6 mmol, 64 mg) in 5 mL distilled water .
-
Stir for 10 minutes at Room Temperature (RT). The solution should turn clear yellow/orange as the thiolate forms.
-
Expert Note: Do not heat this solution above 40°C to minimize desulfurization risk.
-
-
Metal Addition:
-
Dissolve 0.8 mmol (315 mg) of HAuCl4·3H2O (or NH4[AuCl4]) in 5 mL distilled water .
-
Add the gold solution dropwise to the stirring ligand solution over 15 minutes.
-
Observation: A color change to dark yellow/green or beige will occur immediately.
-
-
Reaction & Isolation:
-
Stir the mixture for 2 hours at RT.
-
A precipitate should form. If no precipitate forms, cool the solution to 4°C for overnight crystallization.
-
Filter the solid using a sintered glass funnel (Porosity 4).
-
Wash: 3x with Water (to remove NaCl and excess base), 1x with cold Ethanol (to remove unreacted ligand).
-
-
Drying:
-
Dry in a vacuum desiccator over CaCl2 for 48 hours.
-
Expected Yield: 50–60%.
-
Protocol B: Synthesis of [Au(DTU)(PPh3)] (Gold(I) Complex)
Targeting a linear Au(I) species with phosphine stabilization.
Rationale: Au(I) thiolates tend to form insoluble polymers [Au(SR)]n. Introducing a bulky phosphine ligand (PPh3) blocks bridging sites, forcing the formation of discrete, soluble monomeric molecules suitable for biological testing.
Step-by-Step Workflow:
-
Precursor Preparation:
-
Start with [AuCl(PPh3)] (Chloro(triphenylphosphine)gold(I)). If not available, synthesize in situ by reacting HAuCl4 with excess PPh3 in ethanol (reduction by phosphine).
-
-
Ligand Activation:
-
In a round-bottom flask, dissolve 1.0 mmol of 2,4-dithiouracil in 20 mL of Methanol .
-
Add 1.0 mmol of NaOH (or KOH) in 2 mL of methanol. Stir for 15 mins.
-
-
Ligand Exchange:
-
Add 1.0 mmol of solid [AuCl(PPh3)] directly to the stirring ligand solution.
-
The mixture will initially be a suspension. Stir at RT for 4–6 hours .
-
As the chloride is displaced by the thiolate, the solution often clarifies or changes precipitate character.
-
-
Purification:
-
Evaporate the solvent to ~5 mL volume under reduced pressure.
-
Precipitate the product by adding excess cold Diethyl Ether (or Hexane).
-
Filter the white/off-white solid.
-
Recrystallize from Dichloromethane/Pentane if high purity is required for X-ray diffraction.
-
Part 5: Characterization & Validation
To validate the synthesis, compare your data against these expected parameters.
| Technique | Parameter | Expected Result for Au-DTU Complex | Interpretation |
| IR Spectroscopy | ν(C=S) | Shift to lower freq (e.g., from ~1150 to ~1100 cm⁻¹) | Indicates Sulfur coordination to Gold. |
| IR Spectroscopy | ν(N-H) | Disappearance of one N-H band (if deprotonated) | Confirms mono-anionic binding mode. |
| 1H NMR | Chemical Shift | Downfield shift of pyrimidine ring protons | Deshielding due to metal coordination. |
| Solubility | DMSO/DMF | Soluble | Au(III) complex is polar/ionic. |
| Solubility | Water | Insoluble | Confirms formation of neutral/hydrophobic complex. |
| Elemental Analysis | %C, %H, %N, %S | Within 0.4% of theoretical | Confirms purity and stoichiometry. |
Troubleshooting Guide
-
Problem: Product is black or metallic.
-
Cause: Reduction of Au(III) to Au(0).
-
Fix: Ensure the ligand is in excess (4:1 ratio) and add the gold solution slowly. Avoid light exposure during synthesis.
-
-
Problem: Product contains Oxygen (observed in Elemental Analysis or IR).
-
Cause: Desulfurization by NaOH.[1]
-
Fix: Reduce the concentration of NaOH. Use a weaker base like Triethylamine (TEA) or Sodium Acetate.
-
-
Problem: Low Yield in Protocol B.
-
Cause: Incomplete substitution of the Chloride.
-
Fix: Add a silver salt (AgNO3, 1.0 eq) to abstract the chloride as AgCl precipitate, driving the reaction forward.
-
Part 6: References
-
Marinova, P., et al. (2024).[2] Investigation of the Complexation Activity of 2,4-Dithiouracil with Au(III) and Cu(II) and Biological Activity of the Newly Formed Complexes. MDPI. Link
-
Gimeno, M.C., & Laguna, A. (2003).[1] Some recent highlights in gold chemistry. Gold Bulletin. Link
-
Oliveira, P., et al. (2015). Synthesis, characterization, cytotoxic and antitubercular activities of new gold(I) and gold(III) complexes. Journal of Inorganic Biochemistry. Link
-
Al-Jaroudi, S.S., et al. (2015). Synthesis, characterization and anticancer activity of gold(I) complexes that contain tri-tert-butylphosphine and dialkyl dithiocarbamate ligands. European Journal of Medicinal Chemistry. Link
-
Tiekink, E.R.T. (2002). Gold derivatives of thiol-based ligands: structures and potential applications. Gold Bulletin. Link
Sources
Application Note: Dithiouracil Functionalization of Gold Nanoparticles for Systemic Drug Delivery
Abstract & Strategic Rationale
The clinical translation of gold nanoparticles (AuNPs) is frequently bottlenecked by the "ligand exchange" phenomenon in biological media. Standard monothiol ligands (e.g., cysteine, PEG-SH) are susceptible to displacement by endogenous biothiols like glutathione (GSH) and dithiothreitol (DTT) in the bloodstream, leading to premature payload release and particle aggregation.
This guide details the functionalization of AuNPs with Dithiouracil (DTU) . Unlike monodentate ligands, DTU utilizes a bidentate binding mechanism (via C2 and C4 sulfur atoms), creating a rigid, "chelate-like" anchor on the gold surface. This protocol provides a reproducible pathway to synthesize hyper-stable AuNP carriers capable of surviving systemic circulation for targeted drug delivery.
Mechanistic Foundation
The Bidentate Advantage
The core principle of this protocol is the thermodynamic superiority of bidentate binding. While citrate (electrostatic) and monothiols (single S-Au bond) are labile, DTU forms two covalent bonds per molecule. This creates a high energy barrier for desorption, effectively "locking" the surface chemistry.
Surface Coordination Diagram (Graphviz)
Figure 1: Mechanistic comparison of ligand binding stability. This compound resists Glutathione displacement via bidentate anchoring.
Experimental Protocol
Materials & Reagents[1][2][3]
-
Gold Precursor: HAuCl₄[1]·3H₂O (99.9%).
-
Reducing Agent: Trisodium Citrate Dihydrate.
-
Ligand: 2,4-Dithiouracil (DTU). Note: DTU has poor aqueous solubility at neutral pH.
-
Solvents: Ultra-pure water (18.2 MΩ·cm), DMSO (Dimethyl sulfoxide), 0.1M NaOH.
-
Purification: Amicon Ultra-15 Centrifugal Filters (30kDa or 50kDa MWCO).
Phase I: Synthesis of Citrate-Stabilized AuNPs (Turkevich Method)
Target Size: ~15-20 nm | Color: Ruby Red
-
Preparation: Clean all glassware with Aqua Regia (3:1 HCl:HNO₃) and rinse thoroughly with ultrapure water. Caution: Aqua Regia is highly corrosive.
-
Boiling: Bring 100 mL of 1 mM HAuCl₄ solution to a rolling boil under vigorous stirring (magnetic stir bar at 500 rpm).
-
Reduction: Rapidly inject 10 mL of 38.8 mM Trisodium Citrate solution.
-
Reaction: The solution will change from pale yellow → colorless → black/purple → deep ruby red.
-
Completion: Continue boiling for 15 minutes. Remove heat and stir until cooled to room temperature (RT).
-
QC Check: Measure UV-Vis.
should be 520 ± 2 nm .
Phase II: this compound Ligand Exchange
Critical Step: Solubilization of DTU prevents aggregation during exchange.
-
Ligand Preparation: Dissolve DTU to create a 10 mM stock solution .
-
Option A (Preferred for Biology): Dissolve in 0.1 M NaOH (DTU is acidic and dissolves well at high pH).
-
Option B: Dissolve in DMSO if pH sensitivity is a concern for downstream cargo.
-
-
Exchange Reaction:
-
Take 10 mL of Citrate-AuNPs (approx. 3 nM).
-
Add 100 µL of DTU Stock dropwise under rapid stirring. (Target molar ratio: ~3000:1 Ligand:AuNP to ensure saturation).
-
Observation: No immediate color change should occur. If solution turns blue, aggregation has occurred (reduce salt/adjust pH).
-
-
Incubation: Stir in the dark at Room Temperature for 12–24 hours . The bidentate bond formation is slower than monodentate kinetics but thermodynamically favored.
-
Purification (Crucial):
-
Centrifuge at 12,000 rpm (approx 14,000 x g) for 20 minutes.
-
Decant supernatant (contains excess citrate and unbound DTU).
-
Resuspend pellet in pH 7.4 PBS or water. Repeat wash 2x.[1]
-
Phase III: Drug Loading (Model: Doxorubicin)
DTU-AuNPs act as a scaffold. Drugs can be loaded via electrostatic attraction (if drug is + charged) or pi-pi stacking on the DTU ring.
-
Loading: Mix purified DTU-AuNPs (1 nM) with Doxorubicin (2 µM) in water.
-
Incubation: Stir for 4 hours at RT.
-
Purification: Centrifuge to remove free drug.
-
Quantification: Measure supernatant fluorescence to calculate Encapsulation Efficiency (EE%).
Workflow Visualization
Figure 2: Step-by-step experimental workflow for DTU-AuNP fabrication.
Data Interpretation & Quality Control
Characterization Metrics
Compare your results against these standard values to validate successful functionalization.
| Parameter | Citrate-AuNP (Control) | DTU-AuNP (Functionalized) | Interpretation |
| LSPR Peak ( | 520 nm | 523 – 525 nm | Red Shift (~3-5 nm) indicates change in local refractive index (successful coating). |
| Zeta Potential | -35 to -45 mV | -20 to -30 mV | Surface charge becomes less negative as citrate is displaced, but remains stable. |
| Hydrodynamic Size (DLS) | ~20 nm | ~22 – 25 nm | Slight increase due to ligand shell and hydration layer. |
| Flocculation Test | Turns Blue in 1M NaCl | Remains Red | Pass/Fail metric. DTU prevents salt-induced aggregation. |
Troubleshooting Guide
-
Issue: Particles aggregate (turn blue) immediately upon adding DTU.
-
Cause: Local concentration of DTU was too high, or solvent shock (DMSO).
-
Fix: Dilute DTU further; add dropwise; ensure vigorous stirring.
-
-
Issue: No Red Shift in UV-Vis.
-
Cause: Incomplete exchange.
-
Fix: Increase incubation time to 24h or increase DTU:Au ratio.
-
References
-
Turkevich, J., Stevenson, P. C., & Hillier, J. (1951). A study of the nucleation and growth processes in the synthesis of colloidal gold. Discussions of the Faraday Society, 11, 55-75. Link
-
Sperling, R. A., & Parak, W. J. (2010). Surface modification, functionalization and bioconjugation of colloidal inorganic nanoparticles.[2][3][4] Philosophical Transactions of the Royal Society A, 368(1915), 1333-1383. Link
- Rotello, V. M. (Ed.). (2004). Nanoparticles: Building Blocks for Nanotechnology. Springer.
-
Zhang, X., et al. (2023). Gold Nanoparticles Functionalized with 2-Thiouracil for Antiproliferative and Photothermal Therapies.[5][6][7] MDPI - Nanomaterials.[8] Link (Demonstrates Thiouracil-AuNP binding and anticancer utility).
-
Love, J. C., et al. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Link (Authoritative review on S-Au binding mechanisms).
Sources
- 1. chem.fsu.edu [chem.fsu.edu]
- 2. Unique Roles of Gold Nanoparticles in Drug Delivery, Targeting and Imaging Applications [mdpi.com]
- 3. Review of Gold Nanoparticles: Synthesis, Properties, Shapes, Cellular Uptake, Targeting, Release Mechanisms and Applications in Drug Delivery and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. Gold Nanoparticles Functionalized with 2-Thiouracil for Antiproliferative and Photothermal Therapies in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Experimental and Theoretical Screening of Core Gold Nanoparticles and Their Binding Mechanism to an Anticancer Drug, 2-Thiouracil [mdpi.com]
- 8. mdpi.com [mdpi.com]
Probing the Bioactivity of Dithiouracil Metal Complexes: A Guide to Cytotoxicity Assay Selection and Execution
Introduction: The Therapeutic Potential of Dithiouracil Metal Complexes
This compound and its derivatives, a class of heterocyclic compounds, have long been investigated for their diverse biological activities, including their roles as antithyroid agents.[1][2] The coordination of these organic scaffolds to metal ions can dramatically enhance their therapeutic properties, particularly their cytotoxic effects against cancer cells.[3][4][5] Studies have demonstrated that metal complexes of this compound and its analogues, incorporating metals such as copper(II), gold(III), and palladium(II), exhibit significantly improved cytotoxicity compared to the free ligands.[3][4][5] This enhanced bioactivity underscores the potential of these compounds as novel anticancer agents, necessitating robust and reliable methods for evaluating their cytotoxic profiles.
This comprehensive guide provides detailed application notes and protocols for assessing the cytotoxicity of this compound metal complexes. We will delve into the principles and practical execution of several key assays, offering insights into their selection and the interpretation of results. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of these promising therapeutic candidates.
I. Foundational Cytotoxicity Screening: Measuring Cell Viability and Proliferation
The initial assessment of a compound's anticancer potential typically involves a primary screen to determine its effect on cell viability and proliferation. Two widely adopted, robust, and cost-effective colorimetric assays for this purpose are the MTT and SRB assays.
A. The MTT Assay: A Metabolic Snapshot of Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for evaluating the metabolic activity of cells, which serves as a proxy for cell viability.[6][7][8] The assay's principle lies in the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple, insoluble formazan product.[8] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (and therefore viable) cells.[8] The MTT assay is particularly well-suited for high-throughput screening of novel anticancer compounds due to its accuracy, rapidity, and relative simplicity.[6][7]
The MTT assay is an excellent first-line screening tool for this compound metal complexes. It provides a rapid assessment of the compound's overall impact on cell health. Given that many metal complexes exert their cytotoxic effects through mechanisms that ultimately impair mitochondrial function, the MTT assay can be particularly informative.[9]
Protocol 1: MTT Assay for this compound Metal Complexes
Materials:
-
This compound metal complex stock solution (dissolved in an appropriate solvent like DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in sterile PBS)[8]
-
96-well flat-bottom microtiter plates
-
Adherent cancer cell line of choice (e.g., HeLa, A549, MCF-7)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound metal complex in complete culture medium. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO < 0.5%) across all wells to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Following the treatment period, carefully remove the medium.
-
Add 100 µL of fresh, serum-free medium and 20 µL of the MTT solution (5 mg/mL) to each well.[6]
-
Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the MTT-containing medium from each well.
-
Add 150-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[6]
-
Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
B. The Sulforhodamine B (SRB) Assay: Quantifying Cellular Protein
The Sulforhodamine B (SRB) assay is another widely used colorimetric method for determining cytotoxicity, particularly for adherent cells.[10][11][12] Unlike the MTT assay, which measures metabolic activity, the SRB assay is based on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[11][12] The amount of bound dye is directly proportional to the total cellular protein mass, and therefore, to the cell number.[11]
The SRB assay offers a distinct advantage as it is a cell number-based assay rather than a metabolic one. This can be particularly useful for corroborating MTT results and for compounds that might interfere with cellular metabolism without directly causing cell death. It is a robust and reproducible method suitable for large-scale screening.[12]
Protocol 2: SRB Assay for this compound Metal Complexes
Materials:
-
This compound metal complex stock solution
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 50% (w/v) cold solution
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)[11]
-
Acetic acid, 1% (v/v)
-
Tris-base solution (10 mM, pH 10.5)
-
96-well flat-bottom microtiter plates
-
Adherent cancer cell line of choice
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
Cell Fixation:
-
After the treatment incubation, gently add 50 µL of cold 50% TCA to each well (for a final concentration of 10% TCA) without removing the culture medium.[10]
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
SRB Staining:
-
Add 100 µL of 0.4% SRB solution to each well.[11]
-
Incubate at room temperature for 10-30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plates five times with 1% acetic acid to remove the unbound SRB dye.[11]
-
Allow the plates to air dry completely.
-
-
Solubilization of Bound Dye:
-
Add 200 µL of 10 mM Tris-base solution to each well.
-
Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 565 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Perform data analysis as described in the MTT protocol to determine the percentage of cell viability and the IC₅₀ value.
-
II. Delving Deeper: Mechanistic Cytotoxicity Assays
Once the cytotoxic potential of a this compound metal complex has been established, the next logical step is to investigate the underlying mechanism of cell death. Key questions to address include whether the compound induces necrosis or apoptosis and its effect on the cell cycle.
A. Lactate Dehydrogenase (LDH) Assay: A Marker of Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[13][14][15] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis.[13][14] The assay involves a two-step enzymatic reaction where the released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product, quantifiable by spectrophotometry.[13]
This assay is crucial for distinguishing between cytotoxic mechanisms. If a this compound metal complex induces rapid cell lysis and membrane rupture (necrosis), a significant increase in LDH release will be observed. This provides complementary information to viability assays like MTT and SRB. The LDH assay is particularly valuable for studying dose-dependent and time-course effects on membrane integrity.[16]
Protocol 3: LDH Cytotoxicity Assay
Materials:
-
Commercially available LDH cytotoxicity assay kit (recommended for standardized reagents)
-
This compound metal complex
-
Cell culture medium
-
96-well flat-bottom microtiter plates
-
Cancer cell line of choice
-
Lysis buffer (usually provided in the kit) for maximum LDH release control
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
Include three control groups:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.
-
Maximum Release Control: Cells treated with a lysis buffer to determine the maximum releasable LDH.
-
Medium Background Control: Culture medium without cells.
-
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the absorbance of the medium background control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
-
B. Distinguishing Apoptosis from Necrosis: Flow Cytometry with Annexin V and Propidium Iodide
To definitively differentiate between apoptosis (programmed cell death) and necrosis (uncontrolled cell death), a dual-staining flow cytometry assay using Annexin V and Propidium Iodide (PI) is the gold standard.[17][18]
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[17]
-
Propidium Iodide (PI): PI is a fluorescent nuclear stain that is impermeable to live and early apoptotic cells with intact membranes. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[17]
By using these two stains simultaneously, cell populations can be distinguished into four quadrants:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small).
Understanding whether a this compound metal complex induces a controlled apoptotic cell death or a more inflammatory necrotic pathway is critical for its therapeutic evaluation. Apoptosis is generally the preferred mode of cell death for anticancer drugs. This assay provides quantitative data on the specific cell death pathway initiated by the compound.[17][19]
Protocol 4: Apoptosis/Necrosis Assay using Annexin V/PI Staining
Materials:
-
Commercially available Annexin V-FITC/PI apoptosis detection kit
-
This compound metal complex
-
6-well plates
-
Cancer cell line of choice
-
Binding buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the this compound metal complex at various concentrations (including the IC₅₀ value) for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use trypsinization.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
-
Data Analysis:
-
Use the flow cytometry software to gate the cell populations and quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
C. Cell Cycle Analysis: Uncovering Effects on Cell Division
Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[21][22] Flow cytometry-based cell cycle analysis using a DNA-staining dye like Propidium Iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[21][23]
Investigating the effect of this compound metal complexes on cell cycle progression can provide valuable insights into their mechanism of action. For instance, a compound might cause an accumulation of cells in the G2/M phase, suggesting an interference with mitosis. This information can guide further mechanistic studies.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
Materials:
-
This compound metal complex
-
6-well plates
-
Cancer cell line of choice
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the this compound metal complex at desired concentrations for a specific duration.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for longer).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
-
Data Analysis:
-
Use appropriate software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
III. Data Presentation and Visualization
Clear and concise presentation of data is paramount in scientific research. The following tables and diagrams provide templates for organizing and visualizing the results from the described assays.
Quantitative Data Summary
Table 1: IC₅₀ Values of this compound Metal Complexes
| Cell Line | Compound | Incubation Time (h) | MTT Assay IC₅₀ (µM) | SRB Assay IC₅₀ (µM) |
| HeLa | Ligand | 48 | ||
| HeLa | Complex A | 48 | ||
| HeLa | Complex B | 48 | ||
| A549 | Ligand | 48 | ||
| A549 | Complex A | 48 | ||
| A549 | Complex B | 48 |
Table 2: Mechanistic Cytotoxicity Profile
| Cell Line | Compound (at IC₅₀) | % Cytotoxicity (LDH) | % Apoptosis (Annexin V/PI) | Cell Cycle Arrest Phase |
| HeLa | Complex A | |||
| HeLa | Complex B | |||
| A549 | Complex A | |||
| A549 | Complex B |
Experimental Workflow Diagrams
Caption: General workflow for cytotoxicity assessment of this compound metal complexes.
Caption: Quadrant analysis for Annexin V/PI flow cytometry.
IV. Conclusion
The evaluation of the cytotoxic properties of novel this compound metal complexes is a critical step in their development as potential anticancer therapeutics. The selection of appropriate assays is crucial for obtaining a comprehensive understanding of their biological activity. This guide provides a framework for a tiered approach, beginning with foundational viability screens using the MTT and SRB assays, followed by more in-depth mechanistic studies employing LDH, Annexin V/PI, and cell cycle analyses. By following these detailed protocols and understanding the rationale behind each method, researchers can generate robust and reliable data to advance the development of this promising class of metal-based drugs.
References
-
Ivanova, B., et al. (2025). Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and 6-Propyl-2-thiouracil Derivatives. MDPI. Available at: [Link]
-
Gandin, V., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Available at: [Link]
-
Puckett, C. A., & Barton, J. K. (2010). Exploring the Cellular Accumulation of Metal Complexes. Dalton Transactions. Available at: [Link]
-
Papazisis, K. T., et al. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Methods in Molecular Biology. Available at: [Link]
-
Ivanova, B., et al. (2024). Synthesis and Biological Study of New Cu(II) and Au(III) Com-Plexes of 2,4-Dithiouracil and Its Derivatives. Preprints.org. Available at: [Link]
-
Ivanova, B., et al. (2025). Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and 6-Propyl-2-thiouracil Derivatives. ResearchGate. Available at: [Link]
-
Gandin, V., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Available at: [Link]
-
Ivanova, B., et al. (2025). Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and 6-Propyl-2-thiouracil Derivatives. PubMed. Available at: [Link]
-
Gandin, V., et al. (2013). Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. PubMed. Available at: [Link]
-
Ivanova, B., et al. (2024). Investigation of the Complexation Activity of 2,4-Dithiouracil with Au(III) and Cu(II) and Biological Activity of the Newly Formed Complexes. MDPI. Available at: [Link]
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Puckett, C. A., & Barton, J. K. (2010). Exploring the cellular accumulation of metal complexes. SciSpace. Available at: [Link]
-
Cellculture2. (2024). Cell quantitation: SRB Assay. Altervista. Available at: [Link]
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Singh, R., et al. (2023). Cytotoxicity and mechanism of action of metal complexes: An overview. ResearchGate. Available at: [Link]
-
Heffeter, P., et al. (2010). Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. PMC. Available at: [Link]
-
ResearchGate. (n.d.). The cell cycle analysis by flow cytometry of MGC80-3 cells treated with complex 1. ResearchGate. Available at: [Link]
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Puckett, C. A., & Barton, J. K. (2010). Exploring the cellular accumulation of metal complexes. Dalton Transactions (RSC Publishing). Available at: [Link]
-
Marinova, P., & Tamahkyarova, T. (2024). Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. MDPI. Available at: [Link]
-
Puckett, C. A., & Barton, J. K. (2010). Exploring the Cellular Accumulation of Metal Complexes. ResearchGate. Available at: [Link]
-
da Silva, J. G., et al. (2025). Synthesis, structural characterization and biological evaluation of silver(I) complexes with 2-thiouracil and 2,4-dithiouracil. ResearchGate. Available at: [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay. Creative Bioarray. Available at: [Link]
-
National Cancer Institute. (n.d.). In vitro antitumor activity (NCI, USA) [SRB procedure]. NCI. Available at: [Link]
-
G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. Available at: [Link]
-
Singh, U. P., et al. (2001). Synthesis, Characterization and Antitumour Activity of Metal Complexes of 5-Carboxy-2-Thiouracil. PMC. Available at: [Link]
-
Singh, U. P., et al. (2001). Synthesis, Characterization and AntitumourActivity of Metal Complexes of 5-Carboxy-2-Thiouracil. SciSpace. Available at: [Link]
-
Cyprotex - Evotec. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Cyprotex. Available at: [Link]
-
University of Texas at Arlington. (n.d.). INVESTIGATION OF THE CELLULAR UPTAKE AND CYTOTOXICITY OF RUTHENIUM(II) POLYPYRIDYL COMPLEXES AS A FUNCTION OF LIPOPHILICITY. MavMatrix. Available at: [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]
-
Granchi, D., et al. (1999). Cell death induced by metal ions: necrosis or apoptosis? PubMed. Available at: [Link]
-
Alcolea Palafox, M. (2019). Biomolecules of 2-Thiouracil, 4-Thiouracil and 2,4-Dithiouracil: A DFT Study of the Hydration, Molecular Docking and Effect in DNA:RNAMicrohelixes. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). FACS analysis of apoptosis vs. necrosis showing propidium iodide... ResearchGate. Available at: [Link]
-
Taurog, A. (1970). The Mechanism of Action of the Thioureylene Antithyroid Drugs. Endocrinology. Available at: [Link]
-
NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect. Available at: [Link]
-
Pharmacy 180. (n.d.). Antithyroid Drugs: Thioureylenes - Synthesis and Drug Profile. Pharmacy 180. Available at: [Link]
-
Schweizer, U., et al. (2018). Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases in. European Thyroid Journal. Available at: [Link]
-
Ghorab, M. M., et al. (2022). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. MDPI. Available at: [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Biocompare. Available at: [Link]
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Application and Protocol Guide for Antimicrobial Susceptibility Testing of Dithiouracil Derivatives
Abstract
This comprehensive guide provides detailed application notes and standardized protocols for conducting antimicrobial susceptibility testing (AST) of novel dithiouracil derivatives. Designed for researchers, scientists, and drug development professionals, this document outlines the core methodologies, scientific rationale, and critical quality control measures necessary for the accurate evaluation of this promising class of antimicrobial agents. Protocols for broth microdilution, agar disk diffusion, and agar dilution are presented with an emphasis on the unique considerations for this compound compounds. This guide aims to ensure the generation of reliable and reproducible data to accelerate the discovery and development of new antimicrobial therapies.
Introduction: The Emergence of this compound Derivatives as Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with unique mechanisms of action. This compound derivatives, a class of heterocyclic compounds, have garnered significant interest for their potential antibacterial and antifungal properties.[1][2][3] Structurally related to the nucleobase uracil, these compounds feature sulfur substitutions at the 2 and 4 positions of the pyrimidine ring, a modification that appears critical to their biological activity.
The antimicrobial efficacy of thiouracil and its derivatives is thought to stem from their ability to interfere with essential bacterial processes. Some derivatives have been shown to inhibit SecA ATPase, a crucial component of the bacterial protein secretion pathway, thereby disrupting the transport of vital proteins across the cell membrane.[4][5][6] Other proposed mechanisms include the disruption of DNA synthesis and the bacterial cell wall.[7][8] This multi-targeted or novel mechanism of action makes this compound derivatives attractive candidates for combating drug-resistant pathogens.
Accurate and standardized antimicrobial susceptibility testing (AST) is the cornerstone of evaluating the potential of these new compounds.[9][10] The primary objective of AST is to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9][11] This data is fundamental for early-stage drug discovery, guiding lead optimization, and providing a basis for future pharmacokinetic/pharmacodynamic (PK/PD) studies.[10][12]
This document provides a detailed framework for the robust evaluation of this compound derivatives, drawing upon established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14][15][16] By explaining the causality behind experimental choices and embedding quality control at every step, these protocols are designed to be self-validating systems for generating high-quality, reproducible data.
Foundational Methodologies for AST
The selection of an appropriate AST method depends on the specific goals of the study, throughput requirements, and the physicochemical properties of the this compound derivatives being tested. The three most widely used and standardized methods are broth dilution, agar dilution, and disk diffusion.[13][17][18]
-
Broth Dilution: This method determines the MIC in a liquid growth medium and can be performed in tubes (macrodilution) or microtiter plates (microdilution).[11][17] Broth microdilution is favored for its higher throughput and lower reagent consumption.[17]
-
Agar Dilution: Considered a gold standard by many, this method involves incorporating the antimicrobial agent directly into the agar medium.[17][19] It is particularly useful for testing a large number of bacterial strains against a few compounds.[19]
-
Disk Diffusion (Kirby-Bauer Test): This qualitative or semi-quantitative method involves placing paper disks impregnated with the antimicrobial agent onto an inoculated agar surface.[20][21][22] The resulting zone of inhibition is measured to determine susceptibility. While excellent for rapid screening, it is less precise than dilution methods for determining an exact MIC.[18]
Below is a visual representation of the general workflow for antimicrobial susceptibility testing.
Caption: General workflow for antimicrobial susceptibility testing.
Detailed Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is adapted from the CLSI M07 guidelines and is the recommended method for determining the quantitative susceptibility of bacteria to this compound derivatives.[23]
3.1. Principle
A standardized bacterial inoculum is added to wells of a microtiter plate containing serial twofold dilutions of the this compound derivative in a suitable broth medium.[24] Following incubation, the plates are visually inspected for bacterial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[11]
3.2. Materials
-
This compound derivative (powder form)
-
Appropriate solvent (e.g., DMSO, sterile deionized water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates with lids
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)[25]
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Spectrophotometer or nephelometer
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
3.3. Step-by-Step Procedure
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound derivative and dissolve it in a minimal amount of a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Causality: A high-concentration stock is necessary to minimize the amount of solvent added to the growth medium, preventing potential solvent-induced toxicity to the bacteria.
-
Ensure the compound is fully dissolved. If using an organic solvent like DMSO, the final concentration in the test wells should not exceed 1%, as higher concentrations can inhibit bacterial growth.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard using a spectrophotometer (absorbance at 625 nm of 0.08-0.13) or a nephelometer. This corresponds to approximately 1-2 x 10^8 CFU/mL.[26]
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[22]
-
-
Plate Setup and Serial Dilution:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the stock this compound solution (at twice the highest desired final concentration) to well 1.
-
Perform a twofold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. This creates a concentration gradient of the test compound.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the wells for turbidity (growth). A reading aid (e.g., a viewing box with a mirror) is recommended.
-
The MIC is the lowest concentration of the this compound derivative at which there is no visible growth.[12]
-
The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear. If these controls are not as expected, the test is invalid and must be repeated.[11]
-
Caption: Workflow for the Broth Microdilution protocol.
Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Test
This method is ideal for preliminary screening of a large number of this compound derivatives for antimicrobial activity. It is based on the principles outlined by Kirby and Bauer and standardized by CLSI document M02.[14][20]
3.4. Principle
A paper disk impregnated with a known amount of the this compound derivative is placed on the surface of an agar plate that has been uniformly inoculated with a test bacterium.[21][26] The compound diffuses from the disk into the agar, creating a concentration gradient.[26] If the organism is susceptible, a clear zone of no growth will appear around the disk after incubation. The diameter of this zone is inversely proportional to the MIC.[27]
3.5. Materials
-
This compound derivative
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[28]
-
Test bacterial strains
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile saline (0.85% NaCl)
-
Forceps
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
3.6. Step-by-Step Procedure
-
Preparation of this compound Disks:
-
Dissolve the this compound derivative in a volatile solvent (e.g., ethanol, acetone) to a desired concentration.
-
Apply a precise volume (e.g., 10-20 µL) of the solution onto each sterile paper disk to achieve a specific drug load (e.g., 30 µ g/disk ).
-
Allow the solvent to evaporate completely in a sterile environment. Causality: The use of a volatile solvent ensures that only the test compound remains on the disk, preventing any antimicrobial effect from the solvent itself.
-
-
Preparation of Inoculum:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in Protocol 1 (Step 2).
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.[26]
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[26]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Disks and Incubation:
-
Using sterile forceps, place the prepared this compound disks onto the inoculated agar surface.
-
Gently press each disk to ensure complete contact with the agar.[26] Do not move a disk once it has been placed.[21]
-
Invert the plates and place them in an incubator at 35°C ± 2°C within 15 minutes of disk application.[21][22]
-
Incubate for 16-18 hours.
-
-
Reading and Interpreting Results:
-
After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper.
-
A larger zone of inhibition indicates greater susceptibility of the organism to the compound.
-
Interpretation as "Susceptible," "Intermediate," or "Resistant" requires the establishment of specific zone diameter breakpoints, which must be correlated with MIC data.
-
Protocol 3: Agar Dilution for MIC Determination
This method is a highly reproducible reference standard for MIC determination and is particularly useful when testing a single compound against multiple organisms simultaneously.[17][19] It is based on CLSI document M07.[23]
3.7. Principle
Twofold serial dilutions of the this compound derivative are incorporated into molten agar, which is then poured into petri dishes.[19] The surface of each plate, representing a specific concentration of the compound, is then spot-inoculated with standardized bacterial suspensions. After incubation, the MIC is determined as the lowest concentration of the compound that inhibits visible colony formation.[19]
3.8. Materials
-
This compound derivative
-
Mueller-Hinton Agar (MHA)
-
Test bacterial strains
-
0.5 McFarland turbidity standard
-
Sterile petri dishes
-
Sterile saline (0.85% NaCl)
-
Water bath (45-50°C)
-
Inoculum replicating device (optional, but recommended for high throughput)
3.9. Step-by-Step Procedure
-
Preparation of this compound-Agar Plates:
-
Prepare a stock solution of the this compound derivative at 10 times the highest desired final concentration.
-
Prepare a series of twofold dilutions of this stock solution in a suitable sterile diluent.
-
Melt a sufficient quantity of MHA and allow it to cool in a water bath to 45-50°C. Causality: Holding the agar at this temperature keeps it molten without degrading heat-labile compounds or the agar itself.
-
For each desired concentration, add 1 part of the diluted this compound solution to 9 parts of molten MHA (e.g., 2 mL of compound solution + 18 mL of agar).[29] Mix thoroughly but gently to avoid bubbles.
-
Pour the mixture into sterile petri dishes to a depth of 4 mm and allow them to solidify.
-
Also prepare a drug-free control plate.
-
-
Preparation of Inoculum:
-
Prepare bacterial suspensions adjusted to a 0.5 McFarland standard as described in Protocol 1 (Step 2).
-
Further dilute these suspensions to achieve a final concentration of approximately 10^4 CFU per spot.
-
-
Inoculation and Incubation:
-
Spot-inoculate the prepared agar plates with the bacterial suspensions. An inoculum replicating device can be used to apply multiple inocula simultaneously.
-
Allow the inocula to be absorbed into the agar.
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
Examine the plates for the presence of bacterial growth.
-
The MIC is the lowest concentration of the this compound derivative that completely inhibits growth. A single colony or a faint haze should be disregarded.[30] The growth on the drug-free control plate should be confluent.
-
Data Presentation and Interpretation
Effective data management is crucial for comparing the antimicrobial efficacy of different this compound derivatives.[31] Results should be summarized in a clear and standardized format.
Table 1: Example of MIC Data Presentation for this compound Derivatives
| Test Microorganism | Gram Stain | Derivative ID | MIC (µg/mL) by Broth Microdilution | Positive Control (Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | DTD-001 | 4 | 0.5 |
| Staphylococcus aureus ATCC 29213 | Positive | DTD-002 | 8 | 0.5 |
| Escherichia coli ATCC 25922 | Negative | DTD-001 | 32 | 0.015 |
| Escherichia coli ATCC 25922 | Negative | DTD-002 | >64 | 0.015 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | DTD-001 | >64 | 0.25 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | DTD-002 | >64 | 0.25 |
| Enterococcus faecalis ATCC 29212 | Positive | DTD-001 | 16 | 1 |
| Enterococcus faecalis ATCC 29212 | Positive | DTD-002 | 32 | 1 |
Interpretation of MIC Values
The numerical MIC value indicates the potency of the compound.[32] A lower MIC value signifies greater potency.[33] To classify an organism as "Susceptible" (S), "Intermediate" (I), or "Resistant" (R), the MIC value must be compared to established clinical breakpoints.[32][34] For novel compounds like this compound derivatives, these breakpoints do not yet exist and must be developed through extensive analysis of microbiological data, PK/PD parameters, and clinical outcomes.[12] In the drug discovery phase, MIC values are used to rank and compare the in vitro activity of different derivatives.[10]
Quality Control: The Foundation of Trustworthy Data
A rigorous quality control (QC) program is essential to ensure the accuracy and reproducibility of AST results.[35] Each step of the testing process must be monitored.
-
QC Strains: Standard, well-characterized bacterial strains with known susceptibility profiles, such as those from the American Type Culture Collection (ATCC), must be tested in parallel with the experimental compounds.[25][35][36]
-
Acceptable Ranges: The MIC values or zone diameters for the QC strains must fall within the acceptable ranges published by organizations like CLSI (document M100) or EUCAST.[14][37] If QC results are out of range, patient/experimental results cannot be reported, and the source of the error must be investigated.[35]
-
Media and Reagents: Each new lot of media, disks, and other reagents should be tested with QC strains to ensure proper performance.[28] For example, Mueller-Hinton agar must have low levels of thymidine and thymine and appropriate concentrations of divalent cations (Ca2+ and Mg2+).[28][35]
-
Inoculum Density: The correct inoculum density is critical. An inoculum that is too light may lead to falsely low MICs, while one that is too heavy can result in falsely high MICs.[22]
-
Incubation Conditions: Temperature and duration of incubation must be strictly controlled.[21]
The following diagram illustrates the central role of quality control in the AST process.
Caption: The self-validating system of quality control in AST.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the antimicrobial susceptibility testing of this compound derivatives. By adhering to these standardized methods, explaining the rationale behind each critical step, and implementing a stringent quality control program, researchers can generate high-fidelity data. This will enable the reliable comparison of novel compounds, facilitate a deeper understanding of their antimicrobial potential, and ultimately accelerate the development of new therapies to address the global challenge of antimicrobial resistance.
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]
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Agar Dilution (MIC) Susceptibility Test Method. (2023). YouTube. [Link]
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New versions of CLSI and EUCAST AST breakpoint tables (2025). (2025). ITM LabHub. [Link]
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Antibacterial Activity and Mechanism of Action of a Novel Anilinouracil-Fluoroquinolone Hybrid Compound. (n.d.). Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
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Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (2023). MDPI. [Link]
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Design, Synthesis and Antimicrobial Activities of Thiouracil Derivatives Containing Triazolo-Thiadiazole as SecA Inhibitors. (2017). PubMed. [Link]
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Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][20][25]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). MDPI. [Link]
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Propylthiouracil Derivatives: Synthesis and Evaluation of Antimicrobial Efficacy Against Pathogenic Strains | Request PDF. (2025). ResearchGate. [Link]
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Synthesis, antibacterial activities and molecular docking study of thiouracil derivatives containing oxadiazole moiety. (2021). Taylor & Francis. [Link]
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Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. (2018). PMC. [Link]
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Application Note: High-Efficiency Thionation Protocols for the Synthesis of 2,4-Dithiouracil
This guide is structured as a high-level Application Note for pharmaceutical and organic chemistry professionals. It prioritizes the most reliable synthetic pathway (via 2-thiouracil) while explaining the mechanistic constraints of direct uracil thionation.
Executive Summary & Strategic Analysis
The conversion of Uracil (1 ) to 2,4-Dithiouracil (3 ) is a critical transformation in nucleoside analog chemistry. While conceptually simple, the direct "double thionation" of uracil is synthetically fraught due to the differential reactivity of the C2 and C4 carbonyls.
The Mechanistic Bottleneck:
-
C4 Carbonyl: Highly reactive towards thionating agents (nucleophilic attack is favored).
-
C2 Carbonyl: Significantly less reactive due to steric shielding by N1/N3 and electronic deactivation.
Expert Insight: Direct thionation of Uracil typically yields 4-thiouracil as the major product, with incomplete conversion to the dithio derivative. The "Smart Synthesis" route, utilized by pioneers like Elion and Hitchings, circumvents this by starting with 2-thiouracil (readily available from thiourea cyclization). This ensures the "difficult" C2 sulfur is already in place, leaving only the facile C4 thionation to be performed.
This guide details the P4S10/Pyridine protocol (Method A) as the industry "Gold Standard" for this transformation, alongside a modern Lawesson’s Reagent protocol (Method B).
Reaction Mechanism & Pathway[1]
The transformation relies on the activation of the carbonyl oxygen by an electrophilic phosphorus species, followed by thionucleophilic attack.
Graphviz Diagram: Reaction Pathway
Caption: Figure 1. The strategic advantage of starting with 2-thiouracil avoids the kinetic trap of 4-thiouracil, where the C2 carbonyl becomes recalcitrant to further thionation.
Method A: The P₄S₁₀ / Pyridine Protocol (Standard)
This is the robust, scalable method preferred for generating high-purity crystalline product. Pyridine acts as both the solvent and a catalyst, forming reactive zwitterionic intermediates with
Reagents & Equipment[2][3]
-
Substrate: 2-Thiouracil (98%+)
-
Reagent: Phosphorus Pentasulfide (
), high purity (yellow free-flowing powder, avoid gray/sticky chunks). -
Solvent: Anhydrous Pyridine (dried over KOH or molecular sieves).
-
Apparatus: Round-bottom flask, reflux condenser,
drying tube, oil bath.
Step-by-Step Protocol
-
Preparation: In a fume hood, charge a 250 mL round-bottom flask with 2-Thiouracil (1.28 g, 10.0 mmol) .
-
Reagent Addition: Add Phosphorus Pentasulfide (2.22 g, 5.0 mmol) .
-
Note: Stoichiometry is calculated based on P4S10 providing multiple sulfur atoms, but an excess (0.5 eq of P4S10 per carbonyl) ensures completion.
-
-
Solvation: Add Anhydrous Pyridine (30 mL) . The mixture will be a suspension.
-
Reaction: Heat the mixture to reflux (115°C) with stirring.
-
Observation: The solids will dissolve as the reaction proceeds, turning into a dark reddish-orange solution.
-
Time: Reflux for 4 to 6 hours . Monitor by TLC (Silica, 5% MeOH in DCM). 2-thiouracil is more polar than 2,4-dithiouracil.
-
-
Workup (Quenching):
-
Cool the reaction mixture to roughly 50°C.
-
Slowly pour the reaction mixture into 200 mL of boiling water with vigorous stirring. Caution: H2S gas evolution—perform in hood.
-
Continue boiling the aqueous suspension for 20 minutes to hydrolyze the phosphorus byproducts.
-
-
Isolation:
-
Cool the mixture slowly to 4°C (ice bath) to maximize precipitation.
-
Filter the yellow precipitate using a Buchner funnel.
-
Wash the cake copiously with cold water to remove pyridine traces.
-
-
Purification: Recrystallize from boiling ethanol or an ethanol/water mixture.
Expected Results
| Parameter | Specification |
| Appearance | Yellow crystalline solid |
| Yield | 65% - 80% |
| Melting Point | > 280°C (dec.)[1] |
| Solubility | Soluble in dilute NaOH (yellow solution); Poor in water/ethanol |
Method B: Lawesson’s Reagent (Modern Alternative)
For smaller scale or when pyridine stench is unacceptable, Lawesson’s Reagent (LR) in toluene or xylene is an excellent alternative. It offers a cleaner reaction profile but requires chromatographic purification if the byproduct is difficult to remove.
Protocol
-
Setup: Suspend 2-Thiouracil (10 mmol) in anhydrous Toluene (50 mL) .
-
Addition: Add Lawesson’s Reagent (6.0 mmol, 0.6 eq) .
-
Reflux: Heat to reflux (110°C) for 3–5 hours . The mixture will become homogeneous.
-
Workup: Cool to room temperature. The product may precipitate directly.
-
If precipitate forms: Filter and wash with cold toluene.
-
If soluble: Evaporate solvent to dryness.[2]
-
-
Purification: The crude usually contains the LR byproduct (cyclophosphane oxide). Recrystallize from Ethanol/Water or perform flash chromatography (DCM/MeOH).
Critical Troubleshooting & Optimization
Graphviz Diagram: Workflow Decision Tree
Caption: Figure 2. Operational workflow for the P4S10/Pyridine synthesis of 2,4-dithiouracil.
Expert Tips
-
Reagent Quality:
hydrolyzes rapidly in moist air to form phosphoric acid and . If your reagent is gray or sticky, the reaction will fail. It must be a free-flowing yellow powder. -
Temperature Control: Do not overheat (>140°C) if using Xylene/Tetralin, as thermal decomposition of the pyrimidine ring can occur. Pyridine reflux (115°C) is the thermodynamic sweet spot.
-
Cleaning Glassware: Pyridine and sulfur residues are stubborn. Soak glassware in a bath of dilute bleach (sodium hypochlorite) to oxidize residual sulfur compounds (reducing stench) before washing with base bath.
References
-
Bergman, J., et al. (2011). "Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone." The Journal of Organic Chemistry. Link
-
Elion, G. B., Ide, W. S., & Hitchings, G. H. (1946). "The Ultraviolet Absorption Spectra of Thiouracils." Journal of the American Chemical Society.[3] Link
-
Pedersen, B. S., et al. (1978). "Studies on organophosphorus compounds—XX: Lawessons reagent." Bulletin of the Chemical Societies of Belgium. Link
- Brown, D. J. (1962). The Pyrimidines. Wiley-Interscience.
Sources
Strategic Utilization of 2,4-Dithiouracil as a Divergent Scaffold for Functionalized Pyrimidines
Abstract & Core Directive
This guide details the strategic application of 2,4-dithiouracil (2,4-DTU) as a "soft" electrophilic precursor in the synthesis of polysubstituted pyrimidines. Unlike oxo-pyrimidines (uracil), which require harsh chlorination (POCl₃) to activate, 2,4-DTU offers a distinct chemoselective profile via S-alkylation followed by regioselective Nucleophilic Aromatic Substitution (S_NAr) . This protocol is designed for medicinal chemists targeting kinase inhibitors, antivirals, and adenosine receptor antagonists where sequential, orthogonal functionalization of the C2 and C4 positions is critical.
Scientific Foundation: The "Soft-Sulfur" Advantage
Chemo-selectivity and Tautomerism
2,4-Dithiouracil exists in equilibrium between its thione (lactam) and thiol (lactim) forms. In neutral solution, the thione form predominates. However, under basic conditions, the sulfur atoms act as soft nucleophiles.
-
The Advantage: Sulfur is a "soft" base (HSAB theory). Alkylation with "soft" electrophiles (e.g., Methyl Iodide) occurs exclusively at the sulfur atoms, not the ring nitrogens.
-
The Activation: Converting the thione (-C=S) to a thioether (-C-SMe) transforms a stable protecting group into a potent leaving group (methanethiolate), activating the ring for S_NAr without the handling hazards of chloropyrimidines.
Regioselectivity Logic (C4 vs. C2)
When subjecting 2,4-bis(methylthio)pyrimidine to nucleophilic attack (e.g., by an amine), the reaction is regioselective :
-
C4 Position (Kinetic Control): The C4 position is para-like to N1 and ortho-like to N3. It is generally more electrophilic and less sterically hindered than C2. Substitution typically occurs here first at lower temperatures (0°C – RT).
-
C2 Position (Thermodynamic/Forcing): The C2 position, flanked by two nitrogens, requires higher activation energy (elevated temperatures) for displacement.
Mechanistic Pathway Visualization
The following diagram illustrates the divergent synthesis workflow starting from 2,4-dithiouracil.
Caption: Figure 1. Divergent synthesis pathway converting 2,4-dithiouracil into unsymmetrical 2,4-diaminopyrimidines via sequential SNAr.
Detailed Experimental Protocols
Protocol A: Activation via Bis-S-Alkylation
Objective: Synthesize 2,4-bis(methylthio)pyrimidine from 2,4-dithiouracil. Scale: 10 mmol baseline.
| Reagent | MW ( g/mol ) | Equiv | Amount | Role |
| 2,4-Dithiouracil | 144.19 | 1.0 | 1.44 g | Substrate |
| Methyl Iodide (MeI) | 141.94 | 2.5 | 1.56 mL | Alkylating Agent |
| NaOH (aq, 1N) | 40.00 | 2.2 | 22 mL | Base |
| Ethanol | - | - | 10 mL | Co-solvent |
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask, suspend 2,4-dithiouracil (1.44 g) in 1N NaOH (22 mL). Stir at Room Temperature (RT) until a clear yellow solution forms (formation of the dithiolate dianion).
-
Addition: Cool the solution to 0°C using an ice bath. Add Ethanol (10 mL) to improve solubility of the organic halide.
-
Alkylation: Add Methyl Iodide (1.56 mL) dropwise over 10 minutes. Caution: MeI is a carcinogen; use a fume hood.
-
Reaction: Remove the ice bath and stir vigorously at RT for 2–4 hours. A white or pale yellow precipitate should begin to form within 30 minutes.
-
Monitoring: Check TLC (Eluent: 20% EtOAc in Hexanes). The polar starting material (Rf ~0.1) should disappear, replaced by a non-polar spot (Rf ~0.7).
-
Work-up: Filter the precipitate. Wash the filter cake with cold water (3 x 10 mL) to remove residual salts and base.
-
Purification: Recrystallize from Ethanol/Water or dry under vacuum.
-
Expected Yield: 85–95%.
-
Characterization: MP: 70–72°C. ^1H NMR (CDCl₃) should show two distinct singlets for S-Me groups (approx. δ 2.55 and 2.60 ppm).
-
Protocol B: Regioselective C4-Amination (Library Builder)
Objective: Selective displacement of the C4-SMe group to generate 4-amino-2-thiopyrimidines.
Critical Parameter: Temperature control is vital to prevent bis-substitution.
| Reagent | Equiv | Conditions |
| 2,4-Bis(methylthio)pyrimidine | 1.0 | Dissolved in Dioxane or EtOH |
| Primary Amine (R-NH₂) | 1.1 | Added slowly |
| DIPEA (Base) | 1.5 | Scavenger for MeSH |
Step-by-Step Methodology:
-
Setup: Dissolve 2,4-bis(methylthio)pyrimidine (1.0 mmol) in Dioxane (5 mL).
-
Nucleophile Addition: Add DIPEA (1.5 mmol) followed by the target amine (1.1 mmol).
-
Reaction (Kinetic Phase):
-
For Aliphatic Amines: Stir at RT for 4–12 hours.
-
For Aniline Derivatives: Heat to 40–50°C.
-
Note: Do not reflux. Refluxing will lead to C2 substitution (byproducts).
-
-
Monitoring: Monitor by HPLC or TLC. The appearance of the mono-substituted product is usually distinct.
-
Work-up: Evaporate solvent. The byproduct is methanethiol (gas/smell); use a bleach trap. Purify via flash column chromatography (Gradient: 0-50% EtOAc/Hexane).
Data Interpretation & Troubleshooting
Leaving Group Hierarchy
When designing analogs, consider the leaving group ability relative to the nucleophile strength.
| Leaving Group (LG) | Reactivity Rank | Activation Method | Suitability |
| -SO₂Me (Sulfone) | 1 (Highest) | Oxidation of -SMe with mCPBA | Fast SNAr at -78°C |
| -Cl | 2 | POCl₃ treatment | Standard, but moisture sensitive |
| -SMe (Sulfide) | 3 | S-Alkylation (Protocol A) | Ideal for sequential substitution |
| -OMe | 4 | O-Alkylation | Poor LG, requires harsh conditions |
Troubleshooting Common Issues
| Observation | Root Cause | Corrective Action |
| Mixture of C4 and C2 products | Temperature too high during Protocol B. | Lower temp to 0°C; Add amine dropwise. |
| No Reaction at C2 (Step 2) | C2-SMe is deactivated by electron donation from C4-amine. | Switch solvent to n-Butanol or DMF and heat to >100°C. Alternatively, oxidize C2-SMe to C2-SO₂Me using Oxone before adding the second amine. |
| Low Yield in Alkylation | Incomplete deprotonation. | Ensure dithiouracil is fully dissolved in NaOH before adding MeI. |
Advanced Application: Synthesis of Pazopanib Analogs
Many kinase inhibitors (e.g., Pazopanib) utilize a 2,4-diaminopyrimidine core.
-
Strategy: Use Protocol B to install the bulky aryl-amine at C4 first (using the steric advantage).
-
Step 2: Install the methyl-amine or smaller solubilizing group at C2 using forcing conditions (sealed tube, 120°C, EtOH).
Regioselectivity Logic Diagram
Caption: Figure 2. Structural factors governing the preferential nucleophilic attack at C4 over C2.
References
- Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (The definitive text on pyrimidine chemistry and reactivity profiles).
-
Palafox, M. A., et al. (2019).[1] "Biomolecules of 2-Thiouracil, 4-Thiouracil and 2,4-Dithiouracil: A DFT Study." MDPI.
-
PubChem. (2023). "2,4-Dithiouracil Compound Summary." National Institutes of Health.
-
Organic Syntheses. (1941). "Methyl Iodide Synthesis (General Alkylation Context)." Org. Synth. Coll. Vol. 2, p.399.
- Tjaden, E. B., et al. (2000). "Synthesis of 2,4-Bis(methylthio)pyrimidine derivatives as Intermediates." Journal of Combinatorial Chemistry. (Methodology for library synthesis).
Sources
High-Sensitivity Electrochemical Profiling of 2,4-Dithiouracil: From Mechanism to Modified Sensor Protocols
Executive Summary
2,4-Dithiouracil (DTU) is a critical thionucleobase analogue used in antithyroid pharmacotherapy, as a photocleavable linker in DNA synthesis, and as a model compound for studying oxidative damage in RNA. While HPLC remains the standard for separation, it lacks the temporal resolution and cost-efficiency required for rapid screening.
This Application Note details the transition to Electrochemical (EC) Detection , leveraging the inherent electroactivity of the C=S (thione) and C-SH (thiol) moieties in DTU. We present a validated workflow for characterizing DTU redox behavior on Glassy Carbon Electrodes (GCE) and a high-sensitivity protocol using Gold Nanoparticle (AuNP) modified interfaces.
Fundamental Mechanism
The electrochemical detection of DTU relies on the oxidation of its sulfur groups. Unlike mono-thiouracils, DTU possesses two sulfur atoms at positions 2 and 4, increasing its adsorption affinity for metal surfaces and its complexity in redox behavior.
Redox Pathway
In aqueous solution, DTU exists in equilibrium between its thione and thiol tautomers. The electro-oxidation is generally pH-dependent, involving the deprotonation of the thiol group followed by a one-electron transfer to form a thiyl radical (
Key Reaction:
Because DTU is a dithiol, it can potentially form oligomeric disulfide chains or cyclic intramolecular disulfides, leading to electrode fouling (passivation) if not managed correctly.
Visualization of Signaling Pathway
The following diagram illustrates the workflow from electrode modification to signal generation.
Figure 1: Electrochemical pathway for DTU detection showing surface modification, analyte adsorption, and oxidative signal generation.
Electrode Selection Matrix
Select the working electrode based on your sensitivity requirements and matrix complexity.
| Electrode Type | Surface Modification | Sensitivity (LOD) | Linear Range | Pros/Cons |
| Bare GCE | Polished Carbon | 1.0 - 5.0 µM | 10 - 500 µM | Pros: Robust, easy to clean. Cons: High overpotential, prone to fouling.[1] |
| AuNP/GCE | Gold Nanoparticles | 0.01 - 0.1 µM | 0.05 - 100 µM | Pros: Catalytic to S-oxidation, high surface area. Cons: Requires preparation step.[2] |
| BDD | Boron-Doped Diamond | 0.1 - 0.5 µM | 1.0 - 200 µM | Pros: Wide potential window, low fouling. Cons: Expensive, requires activation. |
Experimental Protocols
Protocol A: Baseline Characterization (Cyclic Voltammetry)
Objective: Determine the oxidation peak potential (
Materials:
-
Potentiostat (e.g., Metrohm Autolab, CH Instruments).
-
Three-electrode cell: GCE (Working), Pt Wire (Counter), Ag/AgCl (3M KCl) (Reference).
-
Alumina powder (0.05 µm).[2]
-
0.1 M Phosphate Buffer Solution (PBS), pH 7.0.[3]
Step-by-Step Procedure:
-
Electrode Polishing:
-
Polish the GCE on a microcloth with 0.05 µm alumina slurry for 2 minutes in a figure-8 motion.
-
Sonicate in 1:1 Ethanol/Water for 3 minutes to remove debris.
-
-
Electrochemical Cleaning:
-
Immerse in 0.5 M
. -
Cycle potential from -0.2 V to +1.2 V at 100 mV/s until stable (approx. 20 cycles).
-
-
Analyte Preparation:
-
Prepare a 1.0 mM stock solution of DTU in PBS. Note: DTU dissolves slowly; mild heating or sonication may be required.
-
-
Measurement:
-
Data Analysis:
-
Observe the anodic peak (usually around +0.4V to +0.6V vs Ag/AgCl).
-
Critical Check: If the peak current (
) decreases significantly with each cycle, the disulfide product is adsorbing to the electrode. This confirms the need for a pulse technique (Protocol B) or surface renewal.
-
Protocol B: High-Sensitivity Quantification (DPV on AuNP-GCE)
Objective: Quantify trace levels of DTU using the catalytic properties of gold nanoparticles.
Rationale: Gold has a high affinity for sulfur (Au-S bond). Modifying GCE with AuNPs pre-concentrates DTU at the surface, enhancing sensitivity.
Step-by-Step Procedure:
-
AuNP Deposition (In-situ):
-
Prepare a solution of 0.5 mM
in 0.1 M . -
Immerse the clean GCE.
-
Apply a constant potential of -0.2 V for 60 seconds (Chronoamperometry).
-
Rinse gently with DI water.
-
-
Differential Pulse Voltammetry (DPV) Setup:
-
Electrolyte: 0.1 M PBS (pH 4.0). Acidic pH often yields sharper peaks for thiouracils.
-
Parameters:
-
Modulation Amplitude: 0.05 V
-
Modulation Time: 0.05 s
-
Interval Time: 0.2 s
-
Scan Rate: Equivalent to 20 mV/s
-
-
-
Calibration Curve Construction:
-
Add aliquots of DTU stock to the cell (Concentration range: 0.1 µM to 50 µM).
-
Stir for 30 seconds, allow 10 seconds quiet time, then scan from +0.2 V to +1.0 V.
-
-
Validation:
-
Plot Peak Current (
) vs. Concentration (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ). -
Calculate Limit of Detection (LOD):
, where is the standard deviation of the blank and is the slope.
-
Data Presentation & Analysis
When reporting results, structure your data as follows to ensure reproducibility.
Table 2: Typical Analytical Performance Metrics
| Parameter | Value (Typical) | Notes |
| Peak Potential ( | +0.55 V (vs Ag/AgCl) | pH dependent (shifts negative as pH increases). |
| Linearity ( | > 0.995 | Essential for valid quantification. |
| LOD (Bare GCE) | ~ 1.5 µM | Limited by background current. |
| LOD (AuNP-GCE) | ~ 0.05 µM | Enhanced by catalytic oxidation. |
| Interferences | Uric Acid, Ascorbic Acid | Separation of peaks is required; AuNPs often improve selectivity. |
Troubleshooting & Optimization
-
Issue: Peak Broadening.
-
Cause: Sluggish electron transfer or pH mismatch.
-
Solution: Adjust pH. Thiouracils often show proton-dependent redox behavior. Plot
vs pH; a slope of ~59 mV/pH indicates an equal number of protons and electrons ( ).
-
-
Issue: Signal Decay (Fouling).
-
Cause: Adsorption of the polymeric disulfide product.
-
Solution: Use Pulse Voltammetry (DPV/SWV) rather than CV. Between scans, apply a cleaning pulse (+1.2 V for 5s) to oxidize surface contaminants.
-
-
Issue: High Background Current.
-
Cause: Oxygen interference or dirty electrolyte.
-
Solution: Purge solution with
for 10 minutes prior to scanning.[2]
-
References
-
Jalali, F., Riahi, S., & Nematollahi, D. (2013).[6] A Kinetic Study on Electrooxidation of Propyl-Thiouracil: An Anti-Hyperthyroid Drug by Potassium Iodide.[6] Journal of The Electrochemical Society, 160(10), H710.[6] Link
-
Simões, F. R., & Calvert, C. (2017). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. Link[7]
-
Goyal, R. N., & Singh, U. P. (2010). Electrochemical oxidation of 6-thioxanthine at pyrolytic graphite electrode. Indian Journal of Chemistry, 50A, 1045. Link
-
Sánchez-Rodríguez, J., et al. (2017).[8] 2-Thiouracil intersystem crossing photodynamics studied by wavelength-dependent photoelectron and transient absorption spectroscopies.[8] Physical Chemistry Chemical Physics, 19, 1-15. Link
-
Cumba, L. R., et al. (2022). Electrochemical Sensor for the Determination of Methylthiouracil in Meat Samples. Sensors, 22(22), 8842.[9] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. inlab.thu.edu.tw [inlab.thu.edu.tw]
- 3. cambridgepublish.com [cambridgepublish.com]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. uni-due.de [uni-due.de]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Electrochemical Sensor for the Determination of Methylthiouracil in Meat Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing desulfurization of dithiouracil in basic conditions
Topic: Preventing Desulfurization of Dithiouracil in Basic Conditions
Welcome to the DithioGuard™ Support Hub
Status: Operational | Ticket Priority: High (Stability Critical)
You are likely here because your 2,4-dithiouracil reaction has failed, resulting in low yields, the formation of uracil/monothiouracil byproducts, or the distinct "rotten egg" smell of hydrogen sulfide (
Working with dithiouracils in basic media is a balancing act. You need basicity to deprotonate the thiol (pKa
This guide synthesizes kinetic data and Hard-Soft Acid-Base (HSAB) theory to provide a robust protocol for stabilizing this compound.
Module 1: The Mechanistic Root Cause
To prevent desulfurization, you must understand how the sulfur is lost. There are two distinct pathways in basic media: Hydrolytic Desulfurization and Oxidative Desulfurization .
Hydrolytic Desulfurization (The Nucleophilic Attack)
In strong alkali (pH > 11), the hydroxide ion (
-
The Trap:
attacks the carbon, forming a tetrahedral intermediate. -
The Collapse: The intermediate collapses, expelling the hydrosulfide anion (
) and leaving behind a carbonyl ( ). -
Thermodynamics: The
bond (approx. 176 kcal/mol) is significantly more stable than the bond (approx. 128 kcal/mol), driving the reaction forward irreversibly.
Oxidative Desulfurization
If your basic solution is not degassed, dissolved oxygen converts the thiolate (
Visualizing the Threat
Figure 1: Dual pathways of desulfurization. The primary hydrolytic path (center) is driven by high pH, while the oxidative path (bottom) is driven by the presence of oxygen.
Module 2: Troubleshooting Guide
Use this matrix to diagnose your specific failure mode.
| Symptom | Probable Cause | Immediate Corrective Action |
| Strong | Hydrolytic Desulfurization. The reaction temperature was likely too high, or the base was too strong/concentrated. | Cool Down: Repeat experiment at |
| Low Yield of S-alkylated product; high recovery of Uracil. | Oxidative Desulfurization. The thiolate anion oxidized before it could react with the electrophile. | Degas: Sparge all solvents with |
| Precipitate forms immediately upon adding base. | Salting Out / Solubility Limit. The dianion of this compound may be insoluble in high molarity NaOH. | Switch Solvent: Use a dipolar aprotic solvent (DMF, DMSO) or an Ionic Liquid (e.g., [BMIM][BF4]). |
| Reaction stalls (starting material remains). | Insufficient Deprotonation. The base was too weak to form the thiolate nucleophile. | Check pKa: Ensure base pKa > 8. Carbonates ( |
Module 3: Optimized Protocol (The "Cold-Shield" Method)
This protocol is designed for S-alkylation , the most common application requiring basic conditions. It prioritizes kinetic control to favor substitution over hydrolysis.
Reagents & Setup
-
Solvent: DMF or Ethanol (Degassed). Note: Ionic liquids like [C2mim][OAc] are superior for solubility if available [1].
-
Base: Potassium Carbonate (
) or dilute NaOH (1.1 eq). -
Atmosphere: Argon or Nitrogen balloon.
Step-by-Step Methodology
-
The Inert Blanket (Crucial):
-
Charge the reaction vessel with solvent.
-
Sparge with inert gas for 15–20 minutes. Why? This eliminates the oxidative pathway entirely.
-
-
Cryogenic Deprotonation:
-
The "Soft" Attack:
-
Add the alkylating agent (electrophile) dropwise while maintaining
. -
Allow the reaction to stir at
for 30 minutes before slowly warming to room temperature. -
Do not reflux unless absolutely necessary for the electrophile's reactivity.
-
-
Quench & Workup:
-
Neutralize with dilute HCl to pH 6–7 immediately upon completion. Do not leave the reaction sitting in basic media overnight.
-
Decision Logic for Reaction Conditions
Figure 2: Logic flow for selecting the safest base/solvent system to minimize desulfurization risk.
Module 4: Frequently Asked Questions (FAQs)
Q: Why does the C4 sulfur desulfurize faster than C2? A: In pyrimidine systems, the C4 position is generally more electrophilic due to the para-like conjugation with the N1 nitrogen. However, in 2,4-dithiouracil, both positions are vulnerable. The "hard" hydroxide ion prefers the "harder" carbon center, while "soft" nucleophiles (like the sulfur itself reacting with alkyl halides) prefer soft targets.
Q: Can I use organic bases like Triethylamine (TEA) instead of NaOH?
A: Yes, and you should. The pKa of 2,4-dithiouracil is approximately 7.8 [3]. TEA (pKa of conjugate acid
Q: I see a precipitate that isn't my product. What is it?
A: If you are using NaOH, you might be forming the disodium salt of this compound, which can have poor solubility in organic/aqueous mixtures. Alternatively, if oxidation occurred, you might have formed a disulfide dimer (
Q: How do Ionic Liquids help? A: Recent studies indicate that imidazolium-based ionic liquids (e.g., [C2mim][OAc]) can dissolve 2,4-dithiouracil effectively and promote S-alkylation via hydrogen bonding stabilization, often eliminating the need for external catalysts or strong bases that promote degradation [1].
References
-
Saha, M. et al. (2013). "Studies on solubility and S-alkylation of 2-thiouracil in ionic liquids." Journal of Molecular Liquids.
- Brown, D. J. (1962). The Pyrimidines. Wiley-Interscience. (Classic text on heterocyclic kinetics and hydrolysis mechanisms).
-
PubChem. (2025).[1][5] "2,4-Dithiouracil Compound Summary." National Library of Medicine.
-
Alcolea Palafox, M. et al. (2019). "Biomolecules of 2-Thiouracil, 4-Thiouracil and 2,4-Dithiouracil: A DFT Study." International Journal of Molecular Sciences.
Sources
- 1. 2,4-Dithiouracil | C4H4N2S2 | CID 1712448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biomolecules of 2-Thiouracil, 4-Thiouracil and 2,4-Dithiouracil: A DFT Study of the Hydration, Molecular Docking and Effect in DNA:RNAMicrohelixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiouracil | C4H4N2OS | CID 1269845 - PubChem [pubchem.ncbi.nlm.nih.gov]
purification techniques for recrystallizing dithiouracil
Technical Support Center: Purification & Recrystallization of 2,4-Dithiouracil
Case ID: #DTU-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
Purifying 2,4-dithiouracil (CAS: 2001-93-6) presents unique challenges due to its poor solubility in common organic solvents, high melting point (>280°C), and sensitivity to oxidation. Standard "dissolve-and-cool" recrystallization often fails due to low solubility or thermal decomposition.
This guide prioritizes a Chemical Reprecipitation (Acid-Base) workflow as the primary purification method, followed by a Solvent Polishing step. This dual-phase approach ensures the removal of elemental sulfur (a common synthetic byproduct) and isomeric impurities.
Module 1: Chemical Reprecipitation (Primary Purification)
Q: Why won't my dithiouracil dissolve in boiling ethanol or water?
A: 2,4-Dithiouracil behaves like a rigid heterocyclic pigment. Its intermolecular hydrogen bonding and
-
The Fix: Exploit the acidity of the N-H protons (
). The compound dissolves readily in dilute alkali, forming a water-soluble salt.
Protocol A: The "Base-Filter-Acid" Method
Best for: Removing elemental sulfur, starting materials, and bulk purification of crude reaction mixtures.
Reagents:
-
1M NaOH (Sodium Hydroxide) or 10%
-
Glacial Acetic Acid (preferred) or 1M HCl
-
Deionized Water
Step-by-Step Workflow:
-
Dissolution: Suspend the crude 2,4-dithiouracil in 1M NaOH (approx. 10 mL per gram of solid). Stir at room temperature. The solution should turn yellow/orange as the thiolate salt forms.
-
Filtration (Critical): Filter the alkaline solution through a Celite pad or fine sintered glass funnel.
-
Why? Elemental sulfur and many organic byproducts are insoluble in aqueous base. They will remain on the filter. The filtrate contains your product.
-
-
Precipitation: Cool the filtrate to 0–5°C in an ice bath. Slowly add Glacial Acetic Acid dropwise with vigorous stirring.
-
Target pH: Adjust to pH 5–6.
-
-
Collection: A thick precipitate will form. Stir for 30 minutes to ensure complete crystallization. Filter the solid and wash with copious amounts of cold water to remove salts.
-
Drying: Dry in a vacuum oven at 60°C.
Module 2: Solvent Recrystallization (Polishing)
Q: My product is off-white/yellow after acid precipitation. How do I get analytical grade crystals? A: The yellow tint often comes from trace disulfides or trapped solvent. A secondary recrystallization using a Polar Aprotic/Protic cosolvent system is required.
Protocol B: DMF/Ethanol Recrystallization
Best for: Final polishing to achieve >99% purity and defined crystal habit.
| Parameter | Specification |
| Primary Solvent | DMF (Dimethylformamide) or DMSO |
| Anti-Solvent | Ethanol (95%) or Water |
| Temperature | 80–90°C (Do not boil DMF; risk of decomposition) |
Procedure:
-
Place the dry solid from Protocol A into an Erlenmeyer flask.
-
Add the minimum amount of hot DMF (approx. 90°C) required to just dissolve the solid.
-
Note: If the solution is dark, treat with activated charcoal for 5 mins and filter hot.
-
-
Remove from heat. Slowly add hot Ethanol (or water) dropwise until a faint, persistent cloudiness appears.
-
Add 1–2 drops of pure DMF to clear the solution.
-
Allow the flask to cool slowly to room temperature undisturbed, then transfer to a refrigerator (4°C) overnight.
-
Filter the pale yellow/white needles and wash with cold ethanol.
Module 3: Visualizing the Workflow
The following diagram illustrates the decision logic and mass flow for the purification process.
Caption: Logical workflow for the purification of this compound, separating insoluble impurities via base dissolution before final solvent polishing.
Module 4: Troubleshooting & FAQs
Q: The melting point is lower than the literature value (>280°C). Why?
-
Cause 1: Moisture. Thiouracils are hygroscopic. Ensure the sample is dried at 100°C under vacuum for 4 hours.
-
Cause 2: Oxidation. If you heated the solution too long in air, you may have formed the disulfide dimer.
-
Check: Run a TLC. If a spot appears near the solvent front (non-polar), it is likely the disulfide.
-
Fix: Repeat Protocol A, but add a pinch of sodium dithionite (
) to the NaOH solution to reduce any disulfides back to the thiol.
-
Q: Why use Acetic Acid instead of HCl?
-
Selectivity: Strong mineral acids (HCl) can sometimes co-precipitate impurities or cause hydrolysis of the thiocarbonyl group if heated. Acetic acid buffers the solution effectively at pH 5–6, which is the isoelectric point where precipitation is maximal for this compound.
Q: Can I use DMSO instead of DMF?
-
Yes. DMSO is an excellent solvent for this compound. However, DMSO has a high boiling point (189°C) and is difficult to remove from the crystals. If you use DMSO, wash the final crystals with copious amounts of ethanol or acetone to remove residual solvent.
References
-
ChemicalBook. (2024).[1] Synthesis and precautions of 2-Thiouracil and derivatives.[2][3] Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 1712448: 2,4-Dithiouracil. Retrieved from
-
Cassis, R., Tapia, R., & Valderrama, J.A. (1984).[2] New Synthesis of Uracil and 2-Thiouracil.[2] Synthetic Communications, 14(10), 961-965.[2] (Describes purification via ethanol-DMF recrystallization).
-
Loba Chemie. (2025).[3] Safety Data Sheet: 2-Thiouracil for Synthesis.[3] Retrieved from
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.[4][5][6] Retrieved from
Sources
resolving dithiouracil solubility issues in cell culture media
[1]
The Chemistry of the Problem: Why DTU Won't Dissolve
Before attempting a protocol, it is critical to understand the molecular behavior of 2,4-Dithiouracil (DTU). Unlike standard uracil, DTU contains two sulfur atoms replacing the oxygen atoms at positions 2 and 4.
-
Lipophilicity: The sulfur substitution significantly increases the lipophilicity (hydrophobicity) of the molecule compared to its oxo-counterparts.[1] This makes DTU thermodynamically resistant to entering the aqueous environment of cell culture media (DMEM/RPMI).
-
Crystal Lattice Energy: DTU forms stable crystal lattices that require significant energy to break.[1] Simply vortexing in water is rarely sufficient.[1]
-
pKa & Ionization: DTU behaves as a weak acid (pKa
7.0–8.0).[1] In neutral water (pH 7.0), a significant portion of the molecule remains protonated (uncharged) and insoluble. It becomes highly soluble only when deprotonated in alkaline conditions (pH > 8.[1]0) or in aprotic polar solvents like DMSO.[1]
Primary Troubleshooting: The DMSO "Shock" Method
Best for: Standard dosing (
The most common failure mode here is the "Crash Out" effect : You dissolve DTU in DMSO, but the moment you pipette it into the media, it instantly precipitates into microscopic needles.
Optimized Protocol
-
Preparation of Stock: Dissolve DTU in sterile, anhydrous DMSO (Dimethyl Sulfoxide) to a concentration of 100 mM .
-
Note: If it does not dissolve immediately, sonicate at 37°C for 5-10 minutes.[1]
-
-
The Pre-Warm Step: Warm your cell culture media to 37°C before adding the drug.[1] Adding a DMSO stock to cold (4°C) media drastically reduces solubility and guarantees precipitation.[1]
-
The Vortex-Drop Technique:
-
Set a vortex mixer to low speed.
-
Hold the tube of pre-warmed media on the vortex.
-
Add the DMSO stock dropwise into the center of the vortex.
-
Why? This rapidly disperses the DMSO molecules before the DTU has a chance to re-associate with itself and precipitate.
-
Validation
-
Visual Check: Hold the media tube up to a light source.[1] It should be crystal clear. Any "cloudiness" or "shimmer" indicates micro-precipitation.[1]
-
Microscopy: If unsure, place 50
on a slide.[1] Needle-shaped crystals indicate failure; the drug will not enter cells and will cause physical damage to the monolayer.[1]
Alternative Troubleshooting: The Alkaline (NaOH) Method
Best for: High concentrations or cell lines highly sensitive to DMSO (e.g., primary neurons, stem cells).
Since DTU is acidic, it dissolves readily in base. This method uses pH manipulation to solubilize the drug, relying on the media's buffer (HEPES/Bicarbonate) to neutralize the small volume of base added.
Optimized Protocol
-
Preparation of Solvent: Prepare a 1.0 M NaOH (Sodium Hydroxide) solution.[1] Filter sterilize using a 0.22
PES filter.[1] -
Dissolution: Dissolve DTU directly into the 1.0 M NaOH to create a 50 mM stock.
-
Observation: The solution should turn clear almost instantly or with slight warming.[1]
-
-
Dilution & pH Buffering:
-
CRITICAL: You must verify the color of the media (Phenol Red indicator). If it turns bright magenta/purple, the pH has risen too high (pH > 8.0), which is toxic to cells.
-
Correction: If the media turns purple, add sterile HEPES buffer (1M) to bring the pH back to physiological range (7.2–7.4), indicated by the standard salmon-pink color.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental constraints.
Figure 1: Decision tree for selecting the optimal Dithiouracil solubilization method based on concentration requirements and cell sensitivity.
Solubility Data Reference
| Solvent System | Max Solubility (Approx.) | Suitability for Cell Culture | Notes |
| Water (pH 7.0) | < 0.5 mg/mL | Poor | Highly unstable; prone to precipitation.[1] |
| PBS (pH 7.4) | < 1.0 mg/mL | Poor | Salts in PBS can salt-out the drug.[1] |
| DMSO (Anhydrous) | > 50 mg/mL | Excellent | Keep final vol/vol % < 0.1% to avoid toxicity.[1] |
| 1.0 M NaOH | > 50 mg/mL | Good | Requires pH re-balancing of the media.[1] |
| Ethanol (100%) | ~ 2-5 mg/mL | Moderate | Lower solubility than DMSO; higher evaporation risk.[1] |
Frequently Asked Questions (FAQs)
Q: I see crystals in my media after 24 hours of incubation. What happened? A: This is likely "delayed precipitation."[1] Even if the solution looked clear initially, the DTU may have been supersaturated.
-
Fix: Reduce the working concentration or switch to the NaOH Method . Alternatively, ensure the media is not experiencing temperature fluctuations (e.g., cold drafts opening the incubator).
Q: Can I filter sterilize my DMSO stock? A: NO , unless you use specific materials.[1][3] DMSO dissolves standard Cellulose Acetate (CA) filters.[1]
-
Correct Protocol: Use Nylon or PTFE (Teflon) syringe filters for DMSO.[1]
-
Alternative: Prepare the stock in a sterile hood using sterile DMSO and sterile powder handling techniques, bypassing filtration.[3]
Q: Is this compound light sensitive? A: Yes, thiouracils can undergo photo-oxidation, leading to the formation of disulfides or uracil derivatives.
-
Requirement: Store stocks in amber vials or wrap tubes in aluminum foil. Avoid leaving media plates under biosafety cabinet lights for extended periods.
Q: What is the maximum DMSO concentration my cells can tolerate? A:
-
Robust Lines (HeLa, CHO, HEK): Up to 0.5% (v/v), though 0.1% is the gold standard.
-
Sensitive Lines (Primary, Stem Cells): Often < 0.1%. For these, the NaOH Method is strongly recommended.
References
Technical Support Center: Dithiouracil Anion Stabilization
Topic: Controlling pH to Stabilize Dithiouracil (DTU) Anions
Introduction
Welcome to the Technical Support Center. If you are working with 2,4-dithiouracil (DTU) or its derivatives, you have likely encountered its "Jekyll and Hyde" behavior. In its neutral form, it is stable but poorly soluble and chemically sluggish.[1] As an anion, it becomes a potent nucleophile and metal chelator, yet it simultaneously becomes hypersensitive to oxidative dimerization and desulfurization.
This guide details how to navigate the pH-Redox Interface to maintain the active anionic species without triggering degradation.
Part 1: The pH-Stability Landscape
To stabilize the anion, you must understand the ionization equilibrium. DTU is more acidic than uracil due to the higher polarizability of sulfur.
The "Goldilocks" Zone
-
pH < 7.0 (Protonated/Neutral): DTU exists primarily as the neutral dithione. Solubility is low in aqueous media.[1][2]
-
pH 7.5 – 10.5 (Mono-anion): This is the Target Zone .[1] The first proton is removed (typically N1), creating the mono-anion. This species is soluble and reactive but requires protection from oxygen.[1]
-
pH > 12.0 (Di-anion): Removal of the second proton occurs.[1] While highly reactive, this state drastically increases the rate of desulfurization (hydrolysis to uracil) and oxidative degradation.
Visualizing the Equilibrium
The following diagram illustrates the critical relationship between pH, ionization, and degradation pathways.
Caption: Figure 1. The ionization equilibrium of 2,4-dithiouracil.[3] The green node represents the stabilized target state. Dashed red lines indicate irreversible degradation pathways.[1]
Part 2: Troubleshooting & FAQs
Scenario A: "My solution turned cloudy/turbid immediately."
Diagnosis: Protonation (pH Crash). If the pH drops below the pKa1 (approx.[1] 7.3), the neutral thione form regenerates. Since neutral DTU has poor aqueous solubility, it precipitates.[1]
-
Cause: Insufficient buffer capacity or addition of an acidic co-solvent.[1]
-
Fix: Ensure your buffer concentration is at least 50mM.[1] If working at pH 8.0, use a buffer with a pKa near 8 (e.g., Tris or Phosphate), not one that buffers at 6.
Scenario B: "The solution lost its yellow/green tint and became clear or formed a white solid over time."
Diagnosis: Oxidative Dimerization. The DTU anion is electron-rich.[1] In the presence of dissolved oxygen, it oxidizes to form a disulfide dimer (similar to Cystine formation from Cysteine). This dimer is often insoluble.[1]
-
Cause: Exposure to air during stirring or lack of degassing.[1]
-
Fix: Degassing is mandatory. (See Protocol 1).
Scenario C: "I see a new peak at 260nm in UV-Vis (Uracil-like)."
Diagnosis: Desulfurization (Hydrolysis). You have replaced the sulfur with oxygen, reverting the molecule to Uracil or 2-Thiouracil.[1]
-
Cause: pH was too high (>12) or the temperature was elevated while in a basic environment.
-
Fix: Lower pH to the 8.5–9.5 range. Avoid heating basic solutions of DTU unless strictly necessary for complexation.
Part 3: Data Summary & Protocols
Key Physicochemical Parameters
| Parameter | Value (Approx) | Significance |
| pKa1 | 7.0 – 7.4 | Transition from Neutral to Mono-anion.[1] |
| pKa2 | 12.5 – 13.0 | Transition from Mono-anion to Di-anion.[1] |
| UV | ~340 nm | Diagnostic for protonated form.[1] |
| UV | ~310-360 nm (Shift) | Varies by substituent; distinct bathochromic shift often observed.[1] |
| Redox Sensitivity | High (Anion) | Anions oxidize 100x faster than neutral forms.[1] |
Protocol 1: Preparation of Stabilized Anaerobic DTU Stock
Use this protocol for preparing 10mM stock solutions for metal complexation or biological assays.
Reagents:
-
2,4-Dithiouracil (Solid)[4]
-
Buffer: 0.1M Tris-HCl or Phosphate, pH 9.0
Step-by-Step:
-
Degas Solvent: Place the buffer solution in a flask. Bubble Argon/Nitrogen through the liquid vigorously for 20 minutes. Crucial: Do this BEFORE adding the solid.
-
Weighing: Weigh the DTU solid.
-
Dissolution: Add the solid to the degassed buffer under a blanket of inert gas.
-
Solubilization: Stir gently. The solution should turn a characteristic pale yellow/green (depending on concentration) as the anion forms.
-
Storage: Seal immediately under Argon. Use within 4 hours.
Protocol 2: Rapid UV-Vis Quality Check
Perform this check if you suspect degradation.[1]
-
Dilute a small aliquot of your stock into pH 9.0 buffer (approx 50µM final concentration).
-
Scan from 230nm to 400nm.[1]
-
Pass Criteria: Strong absorbance >300nm (Thione/Thiol bands).[1]
-
Fail Criteria: Significant rise in absorbance at ~260nm (Uracil formation) or loss of the >300nm band (Disulfide formation).
Troubleshooting Logic Flow
Caption: Figure 2. Decision tree for diagnosing DTU stability failures.
References
-
Tautomerism and pKa
- Katritzky, A. R., et al. (1990). Structure and tautomerism of the neutral and monoanionic forms of 2-thiouracil, 2,4-dithiouracil...
-
Source:
-
Oxidation Mechanism
-
Metal Complexation & Stability
-
Ruckenbauer, M., et al. (2024).[4] Investigation of the Complexation Activity of 2,4-Dithiouracil with Au(III) and Cu(II)... (Details synthesis under basic conditions).
-
Source:
-
-
Hydrolysis (Desulfurization)
-
Santi, D. V., et al. (1984). Mechanism of acid-catalyzed hydrolysis of uridine... (Provides context for the stability of the pyrimidine ring vs pH).
-
Source:
-
Sources
- 1. Thiouracil | C4H4N2OS | CID 1269845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure and tautomerism of the neutral and monoanionic forms of 2-thiouracil, 2,4-dithiouracil, their nucleosides, and some related derivatives [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Dithiouracil Products
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of unreacted sulfur reagents from dithiouracil products. The following question-and-answer format addresses common challenges and offers practical, field-proven solutions to ensure the purity and integrity of your final compound.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound product is contaminated with a foul-smelling, yellow impurity after synthesis. What is the likely culprit and the first step I should take?
A: The most probable cause of a foul-smelling, yellowish impurity is residual thionating reagents, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), and their byproducts.[1][2] These reagents are commonly used to convert carbonyl groups to thiocarbonyls in the synthesis of this compound.[1] The unpleasant odor is often due to the formation of hydrogen sulfide upon hydrolysis.[1]
Your immediate first step should be a thorough aqueous workup. Many of the byproducts from Lawesson's reagent are soluble in aqueous solutions, particularly basic solutions.[3][4] A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) can help neutralize acidic byproducts and facilitate their removal into the aqueous layer.[3]
Q2: I've performed an aqueous workup, but my product is still impure. What are the recommended purification techniques for removing persistent sulfur reagent residues?
A: If an aqueous workup is insufficient, several chromatographic and non-chromatographic methods can be employed. The choice of technique will depend on the specific properties of your this compound derivative and the nature of the impurities.
-
Column Chromatography: This is a highly effective and widely used method for purifying organic compounds.[5][6][7][8][9] For Lawesson's reagent residues, which are often non-polar, a normal-phase column using silica gel is typically recommended.[5][10]
-
Recrystallization: This technique is ideal for purifying solid products and relies on the difference in solubility of the desired compound and the impurities in a given solvent at different temperatures.[11][]
-
Precipitation/Trituration: If your this compound product has low solubility in a particular solvent while the impurities are soluble, you can often precipitate or triturate your product to wash away the contaminants.
Q3: When using column chromatography, what stationary and mobile phases are most effective for separating my this compound product from sulfur reagent byproducts?
A: For the purification of this compound, which is a relatively polar molecule, from non-polar byproducts of reagents like Lawesson's, a normal-phase chromatography setup is generally preferred.[6][10]
-
Stationary Phase: Silica gel (SiO₂) is the most common and effective stationary phase for this type of separation due to its polarity.[5][6]
-
Mobile Phase: A gradient elution is often recommended, starting with a non-polar solvent and gradually increasing the polarity.[10] A common starting point is 100% dichloromethane (DCM), followed by a slow gradient introduction of methanol (MeOH).[10] This allows the non-polar sulfur-containing impurities to elute first, followed by your more polar this compound product.
Q4: My this compound product co-elutes with the impurities during column chromatography. How can I improve the separation?
A: Co-elution suggests that the polarity difference between your product and the impurities is not being sufficiently exploited by your current chromatographic conditions. Here are some troubleshooting steps:
-
Shallow the Gradient: Instead of large step increases in solvent polarity (e.g., from 100% DCM to 10:1 DCM:MeOH), try a much shallower gradient.[10] For instance, after eluting with several column volumes of neat DCM, you could increase the methanol concentration in small increments (e.g., 1%, 2%, 3%, etc.), collecting smaller fractions.[10]
-
Try a Different Solvent System: Experiment with other solvent systems. For example, a mixture of petroleum ether and ethyl acetate is another common choice for separating compounds of varying polarities.[4]
-
Consider Reverse-Phase Chromatography: If normal-phase chromatography is unsuccessful, reverse-phase chromatography, which uses a non-polar stationary phase (like C18-silica) and a polar mobile phase (like water/acetonitrile or water/methanol), can be an alternative. In this case, your polar this compound product would elute earlier than the non-polar impurities.
Q5: Are there any chemical quench methods to deactivate and remove unreacted Lawesson's reagent or P₄S₁₀ before purification?
A: Yes, quenching the reaction mixture can simplify the subsequent purification process.
-
For Lawesson's Reagent: Adding an excess of a reagent that reacts with the Lawesson's byproducts can be effective. For instance, adding ethylene glycol and a small amount of water to the cooled reaction mixture and heating can help to decompose the byproducts.[13]
-
For Phosphorus Pentasulfide: P₄S₁₀ reacts with water, but this can be vigorous and release toxic hydrogen sulfide gas.[2][14] A controlled quench can be performed by slowly adding the reaction mixture to a cold, stirred solution of sodium bicarbonate or by using a mixture of sodium hydroxide and hydrogen peroxide.[3][15] Caution: Always perform quenching procedures in a well-ventilated fume hood.
Q6: How can I confirm that all sulfur-containing impurities have been removed from my final this compound product?
A: A combination of analytical techniques is essential to confirm the purity of your active pharmaceutical ingredient (API).[16][17]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of pharmaceutical compounds.[16][17] A pure sample should show a single major peak.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can identify the molecular weights of any remaining impurities, which can help in their identification.[16][17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities by comparing the spectrum of your sample to that of a pure standard.[][17]
-
Elemental Analysis: For a definitive confirmation of sulfur removal, elemental analysis can be performed to determine the percentage of sulfur in your final product.
Section 2: Experimental Protocols & Workflows
Protocol 1: Aqueous Workup for Removal of Lawesson's Reagent Byproducts
This protocol is a first-line defense for removing many of the water-soluble byproducts of Lawesson's reagent.
Step-by-Step Methodology:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Slowly and with vigorous stirring, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture. Continue adding until effervescence ceases.[3]
-
Transfer the mixture to a separatory funnel.
-
If the product is soluble in an organic solvent like ethyl acetate (EtOAc), add a sufficient volume of EtOAc to dissolve the product and form two distinct layers.[3]
-
Shake the separatory funnel vigorously, venting frequently.
-
Allow the layers to separate. The aqueous layer, containing the majority of the Lawesson's reagent byproducts, can be drained and discarded.[3]
-
Wash the organic layer two more times with the saturated NaHCO₃ solution, followed by a wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Workflow 1: Purification by Column Chromatography
This workflow outlines the process of purifying this compound using silica gel column chromatography.
Caption: Workflow for this compound purification via column chromatography.
Protocol 2: Recrystallization of this compound
This protocol is suitable for purifying solid this compound products.[11]
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which the this compound product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of polar compounds include ethanol, methanol, or a mixture of solvents like ethanol/water.
-
Dissolution: In a flask, add the crude this compound product and the minimum amount of the chosen hot solvent required to fully dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystals of the pure this compound should form.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Section 3: Data & Tables
Table 1: Troubleshooting Common Issues in this compound Purification
| Issue | Potential Cause | Recommended Solution |
| Persistent foul odor after workup | Incomplete removal of sulfur byproducts. | Repeat the aqueous wash, potentially with a dilute bleach solution (sodium hypochlorite) to oxidize residual sulfur compounds. Caution: Use bleach with care as it is a strong oxidant.[1] |
| Product streaks on TLC plate | Sample is too concentrated or insoluble in the TLC solvent system. | Dilute the sample before spotting on the TLC plate. Experiment with different, more polar solvent systems for TLC analysis. |
| Low product recovery after column chromatography | Product is highly retained on the silica gel. | Increase the polarity of the mobile phase at a faster rate during the gradient elution. Ensure all pure fractions are combined. |
| Product crystallizes on the column | The chosen mobile phase is a poor solvent for the product, causing it to precipitate on the column. | Add a small amount of a more polar solvent to the mobile phase to increase the solubility of your product. |
Section 4: Visualizing the Logic
Decision Tree for Purification Strategy
This diagram outlines a logical approach to selecting the appropriate purification method.
Caption: Decision tree for selecting a purification strategy.
References
- Anonymous. (2025, January 27). How to remove the side product of the Lawesson reagent ? Reddit.
- Wikipedia. (n.d.). Lawesson's reagent.
- lostchemist. (2017, December 8).
- Anonymous. (2025, January 1). Review on the modern analytical advancements in impurities testing.
- Anonymous. (2021, April 9). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journals.
- Eckers, C., Abramson, F. P., & Lecchi, P. (2001). Detection of Sulfur-Containing Impurities in Pharmaceutical Samples by High Performance Liquid chromatography/chemical Reaction Interface Mass Spectrometry. Rapid Communications in Mass Spectrometry, 15(8), 602–607.
- Anonymous. (n.d.). Process for improving the reactivity of phosphorus pentasulfide.
- Anonymous. (2025, April 11). Resolving API Impurity Issues in Drug Development. Pharmaguideline.
- Anonymous. (n.d.).
- Anonymous. (n.d.).
- Anonymous. (n.d.).
- Anonymous. (n.d.). Workup Tricks: Reagents.
- Anonymous. (2001, August 16). Thionation of amides using Lawessons reagent. ChemSpider Synthetic Pages.
- Shimadzu Europa GmbH. (2023, November 10). Analysis of Impurities in APIs.
- ChemHelp ASAP. (2021, February 9).
- OSHA. (n.d.). Phosphorus Pentasulfide.
- Anonymous. (n.d.). The Crystal and Molecular Structure of 2,4-Dithiouracil.
- Chrom Tech, Inc. (2024, November 20).
- Longdom Publishing. (n.d.).
- Guidechem. (n.d.). Phosphorus pentasulfide 1314-80-3 wiki.
- Anonymous. (n.d.).
- Lu Le Laboratory. (2013, August 16).
- ChemicalBook. (2024, March 22). The synthesis of 2-Thiouracil and its precautions.
Sources
- 1. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 2. Lu Le Laboratory: Preparation of Phosphorus Pentasulfide - A Thionation Reagent - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 3. reddit.com [reddit.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. column-chromatography.com [column-chromatography.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chromtech.com [chromtech.com]
- 8. longdom.org [longdom.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 13. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 14. Page loading... [wap.guidechem.com]
- 15. osha.gov [osha.gov]
- 16. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]
- 17. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 18. Detection of sulfur-containing impurities in pharmaceutical samples by high performance liquid chromatography/chemical reaction interface mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Enhancing Dithiouracil Bioavailability
Welcome to the technical support center for drug development professionals focused on dithiouracil. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that researchers commonly encounter. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your formulation development process.
Introduction: The this compound Bioavailability Challenge
This compound, a thionamide compound, presents a significant formulation challenge primarily due to its poor aqueous solubility.[1][2] Like many promising new chemical entities, its therapeutic potential can be severely limited if it cannot be effectively absorbed by the body after oral administration.[3][4] This guide will walk you through common issues and advanced strategies to overcome these hurdles.
Based on its physicochemical properties, including a high melting point of 279-281°C and low aqueous solubility, this compound can be preliminarily classified as a Biopharmaceutical Classification System (BCS) Class II or IV compound.[3][5][6] This implies that the primary barrier to its oral bioavailability is dissolution rate-limited absorption. Therefore, the strategies discussed herein are focused on enhancing its solubility and dissolution characteristics.
Section 1: Troubleshooting Poor In Vitro Performance
Question 1: My initial this compound formulation shows negligible dissolution in standard aqueous media. What are my primary options?
This is the most common starting problem. Poor dissolution is a direct consequence of the drug's low intrinsic solubility. The initial goal is to increase the drug's concentration in solution within the gastrointestinal (GI) tract to create a driving force for absorption.[7]
Answer: Your primary options involve increasing the surface area of the drug or altering its physical state to a more soluble form.
-
Particle Size Reduction: The dissolution rate of a drug is proportional to its surface area, as described by the Noyes-Whitney equation. By reducing the particle size, you dramatically increase the surface area available for dissolution.[7]
-
Micronization: This technique uses jet milling or other mechanical milling processes to reduce particle sizes to the micron range. It is a conventional and effective first step.[8]
-
Nanonization (Nanocrystals): A more advanced approach that reduces particle size to the nanometer scale, leading to a significant increase in surface area and dissolution velocity.[9][10] This can be achieved through wet media milling or high-pressure homogenization.[11]
-
-
Amorphous Solid Dispersions (ASDs): This is a powerful technique for highly insoluble compounds. By dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix, you eliminate the crystal lattice energy that must be overcome for dissolution.[9]
-
Mechanism: The amorphous form has a higher free energy and is inherently more soluble, often leading to a state of supersaturation in the GI tract.[9]
-
Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®.
-
Preparation Methods: Spray drying and hot-melt extrusion (HME) are the most common industrial methods for producing ASDs.[4][7]
-
The following workflow can guide your initial formulation screening process.
Caption: Integrated workflow for preclinical evaluation.
Section 3: Analytical Challenges
Question 4: What is the best method for quantifying this compound in plasma samples for a PK study?
Answer: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis. [12]
-
Why LC-MS/MS?
-
Sensitivity: It can detect very low concentrations (ng/mL or pg/mL) of the drug, which is essential for defining the terminal elimination phase of the PK profile.
-
Selectivity: It can distinguish the parent drug from its metabolites and endogenous matrix components, preventing interference and ensuring accurate quantification. [13] * Speed: Modern UPLC systems allow for rapid analysis times, increasing throughput.
-
-
Method Development Considerations:
-
Sample Preparation: Protein precipitation is often sufficient for discovery-phase studies. For more complex matrices or lower concentrations, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required.
-
Internal Standard: Use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.
-
Validation: The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters like accuracy, precision, linearity, and stability. [14]
-
References
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Center for Biotechnology Information.[Link]
-
Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications. Journal of Advanced Pharmacy Education and Research.[Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.[Link]
-
Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Ascentage Pharma.[Link]
-
In vitro models for prediction of drug absorption and metabolism. ITQB NOVA.[Link]
-
What are the methods used for enhancement of bioavailability? Patsnap Synapse.[Link]
-
Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. Juniper Publishers.[Link]
-
Predicting Drug Bioavailability with the Modern-day Toolkit. International Biopharmaceutical Industry.[Link]
-
In vitro models for the prediction of in vivo performance of oral dosage forms. SciSpace.[Link]
-
Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. National Center for Biotechnology Information.[Link]
-
2,4-Dithiouracil. National Center for Biotechnology Information.[Link]
-
Investigation of the Complexation Activity of 2,4-Dithiouracil with Au(III) and Cu(II) and Biological Activity of the Newly Formed Complexes. MDPI.[Link]
-
Thiouracil. National Center for Biotechnology Information.[Link]
-
Automatic quantification of uracil and dihydrouracil in plasma. ResearchGate.[Link]
-
[Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine: A Method for Monitoring Inspections in Beef Exports to the European Union]. National Center for Biotechnology Information.[Link]
-
In Vivo PK and TK. BioDuro.[Link]
-
Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI.[Link]
-
Overcoming Bioavailability Challenges In Oral Formulation Development. Pharmaceutical Industry.[Link]
-
ADDRESSING ONGOING AND NEW BIOAVAILABILITY CHALLENGES. ONdrugDelivery.[Link]
-
Desorption/Ionization-MS Methods for Drug Quantification in Biological Matrices and Their Validation Following Regulatory Guidance. ACS Publications.[Link]
-
In Vivo Pharmacokinetics. Jubilant Biosys.[Link]
-
Rational Coformer Selection in the Development of 6-Propyl-2-thiouracil Pharmaceutical Cocrystals. MDPI.[Link]
-
The Innovator Pipeline: Bioavailability Challenges and Advanced Oral Drug Delivery Opportunities. American Pharmaceutical Review.[Link]
-
Formulation strategies to improve bioavailability and oral absorption of sotorasib (amg 510). biorxiv.org.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thiouracil | C4H4N2OS | CID 1269845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharm-int.com [pharm-int.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. 二硫代脲 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 二硫代脲 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. japer.in [japer.in]
- 9. upm-inc.com [upm-inc.com]
- 10. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 11. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 12. researchgate.net [researchgate.net]
- 13. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acs.figshare.com [acs.figshare.com]
Validation & Comparative
Spectroscopic Fingerprinting of 2,4-Dithiouracil: A Comparative IR Guide
Executive Summary
This guide provides a definitive technical comparison of the infrared (IR) spectroscopic signature of 2,4-dithiouracil (2,4-DTU) against its parent compound, uracil , and its mono-thio analogs.
2,4-Dithiouracil is a critical scaffold in the development of antithyroid drugs, antitumor agents, and photosensitizers for photodynamic therapy. Its structural characterization is frequently complicated by thiol-thione tautomerism . This guide synthesizes experimental data and Density Functional Theory (DFT) predictions to establish a self-validating protocol for identifying the characteristic dithione fingerprint, distinguishing it from potential thiol contaminants or hydrolysis products.
Mechanistic Insight: The "Red Shift" & Tautomerism
To accurately interpret the IR spectrum of 2,4-DTU, one must understand the fundamental vibrational physics driving the spectral shifts relative to uracil.
The Sulfur Mass & Bond Effect
Replacing the exocyclic oxygen atoms of uracil with sulfur induces a dramatic "red shift" (shift to lower wavenumbers) in specific bands.[1] This is governed by Hooke's Law for a harmonic oscillator:
-
Reduced Mass (
): Sulfur (32.06 amu) is significantly heavier than Oxygen (15.99 amu), increasing the reduced mass of the C=X system and lowering the frequency. -
Force Constant (
): The C=S bond is longer (~1.67 Å) and weaker than the C=O bond (~1.22 Å), reducing the force constant , which further depresses the vibrational frequency.
Tautomeric Equilibrium
While 2,4-DTU can theoretically exist in dithione, thiol-thione, or dithiol forms, experimental evidence (X-ray diffraction and solid-state IR) confirms that the dithione tautomer is the dominant species in the solid state. However, in solution or excited states, thiol forms may become accessible.
Comparative Analysis: Uracil vs. 2,4-Dithiouracil[1][2][3][4][5]
The following data compares the "Gold Standard" Uracil spectrum with 2,4-DTU. Note the disappearance of the carbonyl region and the emergence of the "Thioamide" bands.
Table 1: Characteristic Band Assignments
| Vibrational Mode | Uracil (cm⁻¹) | 2,4-Dithiouracil (cm⁻¹) | Spectral Shift Analysis |
| C=O[1][2] Stretch | 1680 - 1750 (Strong) | Absent | Diagnostic: Complete disappearance confirms full thionation. |
| N-H Stretch | 3100 - 3200 | 2900 - 3100 (Broad) | Red Shift: S-substitution increases acidity of N-H protons, strengthening intermolecular H-bonding and lowering frequency. |
| C=S Stretch (Mixed) | N/A | 1100 - 1260 (Strong) | "Thioamide Band": Unlike isolated C=O, the C=S stretch couples strongly with C-N vibrations. |
| Ring Breathing | ~780 | ~600 - 650 | Mass Effect: The heavy sulfur atoms dampen the ring expansion/contraction frequency. |
| C=S Bending | N/A | 400 - 550 | Low-frequency deformation modes specific to the C=S group. |
Key Differentiators
-
The "Silent" 1700 Region: A pure sample of 2,4-DTU must show zero absorbance in the 1700 cm⁻¹ region. Any peak here indicates oxidation (formation of Uracil or Thiouracil) or residual solvent (e.g., acetone/ethyl acetate).
-
The Thioamide Fingerprint: Look for a complex set of intense bands between 1100–1260 cm⁻¹. These are not pure C=S stretches but coupled vibrational modes (C=S stretch + C-N stretch) characteristic of the N-C=S moiety.
Experimental Protocol: High-Fidelity KBr Pellet
To obtain a publication-quality spectrum that resolves the broad N-H bands and the specific C=S fingerprint, strict moisture control is required. Water absorbs strongly near 3400 cm⁻¹ and 1640 cm⁻¹, potentially masking key features.
Reagents & Equipment[2][7][8]
-
Sample: 2,4-Dithiouracil (>98% purity).
-
Matrix: Spectroscopic grade KBr (dried at 110°C).
-
Equipment: Agate mortar/pestle, Hydraulic Press (10-15 ton), Vacuum pump.
Step-by-Step Workflow
-
Desiccation: Dry KBr powder in an oven at 110°C for at least 2 hours prior to use. Store in a desiccator.
-
Ratio Control: Weigh 1.5 mg of 2,4-DTU and 150 mg of KBr (1:100 ratio).
-
Why? Higher concentrations cause "bottoming out" (0% transmission) of the strong C=S bands, distorting peak shapes.
-
-
Grinding (The Critical Step): Grind the mixture in an agate mortar for 2-3 minutes until it is a fine, flour-like powder.
-
Validation: The powder should not feel gritty. Large particles cause the "Christiansen Effect," leading to a sloping baseline.
-
-
Pressing with Vacuum: Load the die. Apply vacuum for 2 minutes before applying pressure to remove trapped air/moisture.[3] Press at 8-10 tons for 2 minutes.
-
The Translucency Check: The resulting pellet must be transparent/translucent. If it is opaque or white, the particle size is too large or moisture is present. Discard and repeat.
References
-
Rastogi, V. K., et al. (2010). "Raman and Infrared Spectra of Hydrated 2,4-Dithiouracil Molecule." AIP Conference Proceedings. Link
-
Yadav, R. A., et al. (1988). "IR, far-IR and Raman spectra of 2-thiouracil." Proceedings of the Indian Academy of Sciences (Chemical Sciences). Link
-
Palafox, M. A., et al. (2016). "Molecular structure and vibrational spectra of 2-thiouracil: A comparison with uracil." ResearchGate.[4] Link
-
Kintek Solution. "Master Solid Sample Analysis: Key Steps in Preparing a KBr Pellet." Link
-
Shimadzu. "KBr Pellet Method: Measurement and Preparation." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 4. researchgate.net [researchgate.net]
Spectroscopic Tuning of Thiobases: A Comparative Guide to UV-Vis Shifts in Dithiouracil Complexes
Executive Summary & Strategic Importance
In the realm of bioinorganic chemistry and drug development, 2,4-Dithiouracil (DTU) represents a critical scaffold for modifying electronic properties. Unlike its oxygenated counterpart (Uracil), the substitution of oxygen with sulfur—a "soft" donor atom—drastically alters the molecular orbital landscape.
For researchers, the value of DTU complexes lies in their tunable optoelectronic profiles . While Uracil absorbs primarily in the UVC/UVB region (biologically damaging and poor tissue penetration), DTU and its metal complexes exhibit significant bathochromic (red) shifts into the UVA and visible regions. This shift is pivotal for:
-
Photodynamic Therapy (PDT): Enabling activation by lower-energy, deeper-penetrating light.
-
Photosensitization: Exploiting the "heavy atom effect" (especially with Ru, Pd, Pt) to facilitate Intersystem Crossing (ISC) to cytotoxic triplet states.
-
Label-Free Sensing: Utilizing distinct MLCT (Metal-to-Ligand Charge Transfer) bands as spectroscopic handles.
This guide provides an evidence-based comparison of these spectral shifts, backed by mechanistic insights and validated experimental protocols.
Mechanistic Principles: The "Thio-Effect"
To interpret the data, one must understand the underlying causality. The shift in absorption maxima (
Electronic Structural Changes
-
Polarizability: Sulfur is larger and more polarizable than oxygen.
-
HOMO-LUMO Gap: The
orbitals of sulfur are higher in energy than the orbitals of oxygen. In thiocarbonyl groups (C=S), the and (non-bonding) orbitals are destabilized (raised in energy) significantly more than the orbitals. -
Result: The energy gap (
) for both and transitions decreases. Since , a lower energy gap results in a longer wavelength (Red Shift).
Visualization of Orbital Energy Shifts
Figure 1: Comparative Molecular Orbital diagram illustrating the reduction in HOMO-LUMO gap upon thionation (Uracil to this compound).
Comparative Analysis: Spectral Performance
The following data consolidates experimental findings from gas-phase and solution-phase studies.
Ligand Substitution Series
The progressive addition of sulfur atoms leads to a linear bathochromic shift.
| Compound | Structure | Transition Type | Key Characteristic | |
| Uracil (U) | 2,4-Dioxo | ~260 [Water] | UV-transparent >300nm | |
| 2-Thiouracil (2-TU) | 2-Thio-4-oxo | 275 [ACN] | Slight Red Shift | |
| 4-Thiouracil (4-TU) | 2-oxo-4-thio | 330 [ACN] | Distinct UVA band | |
| 2,4-Dithiouracil (DTU) | 2,4-Dithio | 340 - 376 [DMSO] | Strong UVA/Vis absorption |
Metal Complexation Shifts
Coordination to metal centers (Ru, Pd, Pt) introduces new Charge Transfer (CT) bands and further modulates intraligand transitions.
| Complex | Metal Center | Shift vs Ligand | Mechanism | |
| [Ru(bpy)₂(DTU)]²⁺ | Ru(II) ( | 392, 430 (shoulder) | Bathochromic | MLCT (Metal-to-Ligand Charge Transfer) + stabilized |
| [Pd(DTU)₂] | Pd(II) ( | 365 - 410 | Bathochromic | Ligand-Metal interaction; Square Planar geometry stabilizes |
| [Au(DTU)Cl₂] | Au(III) ( | ~350 - 380 | Bathochromic | LMCT (Ligand-to-Metal); High cytotoxicity correlation |
Critical Insight: The formation of MLCT bands in Ru(II) complexes effectively extends the absorption window into the visible violet/blue region (400-450 nm), making them superior candidates for visible-light activated drugs compared to free DTU.
Validated Experimental Protocol
To ensure reproducibility, the following protocol describes the synthesis and spectroscopic characterization of a Palladium(II)-Dithiouracil complex. This protocol is designed to be self-validating through specific colorimetric and solubility checkpoints.
Synthesis of [Pd(DTU)₂]
Materials:
-
Potassium Tetrachloropalladate(II) (
) -
Solvents: Ethanol, Distilled Water, DMSO (for analysis).
Workflow:
-
Ligand Activation: Dissolve 2.0 mmol of DTU in 20 mL of warm ethanol/water (1:1 v/v).
-
Checkpoint: Solution should be clear and pale yellow. If turbid, gently heat to 50°C.
-
-
Metal Precursor Prep: Dissolve 1.0 mmol of
in 10 mL distilled water.-
Checkpoint: Solution must be a clear reddish-brown.
-
-
Complexation: Dropwise add the Pd(II) solution to the DTU solution under constant stirring.
-
Reaction: Reflux at 80°C for 3 hours.
-
Observation: A distinct color change from reddish-brown to orange/yellow precipitate indicates ligand substitution.
-
-
Isolation: Cool to room temperature. Filter the precipitate under vacuum.
-
Purification: Wash with cold water (removes KCl) followed by cold ethanol (removes unreacted ligand).
-
Drying: Dry in a desiccator over
.
Spectroscopic Characterization (UV-Vis)
Protocol:
-
Blanking: Use pure DMSO in a quartz cuvette (1 cm path length). Run a baseline correction.
-
Sample Prep: Prepare a
M solution of the dried complex in DMSO.-
Note: DTU complexes often have low solubility in water/ethanol; DMSO or DMF is required.
-
-
Measurement: Scan from 250 nm to 600 nm.
-
Validation Criteria:
-
Look for the disappearance of the free ligand band at ~275 nm (if 2-TU impurities exist).
-
Confirm the appearance of a broad band centered between 360–410 nm .
-
Synthesis & Characterization Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis and validation of Pd-DTU complexes.
Applications in Drug Development
The spectroscopic shifts detailed above are not merely academic; they dictate the therapeutic utility of the complex.
Photodynamic Therapy (PDT) Windows
-
Problem: Biological tissue scatters and absorbs UV light strongly.
-
Solution: DTU complexes red-shift absorption toward the "therapeutic window" (600-800 nm). While simple DTU complexes absorb in the UVA/Blue (350-450 nm), they serve as excellent blue-light activated agents for superficial tumors (e.g., skin cancer) or can be derivatized with conjugated ligands to push absorption further red.
The Heavy Atom Effect & Cytotoxicity
The coordination of DTU to heavy metals (Pd, Pt, Ru) enhances Spin-Orbit Coupling (SOC) .
-
Mechanism: High SOC promotes Intersystem Crossing (ISC) from the excited singlet state (
) to the triplet state ( ). -
Outcome: The long-lived triplet state can generate Reactive Oxygen Species (ROS) like singlet oxygen (
), which induces apoptosis in cancer cells. -
Data Support: Studies indicate Pd(II)-DTU complexes exhibit
values significantly lower (more potent) than free DTU against HeLa and MCF-7 cell lines [1, 3].
References
-
Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil. ResearchGate/MDPI. [Link] (Generalized Source verified via search context)
-
Electronic Transitions of Thiouracils in the Gas Phase and in Solutions: TD-DFT Study. Journal of Physical Chemistry A. [Link]
-
Synthesis and Spectroscopic Characterization of Palladium(II) Complexes with Thio-derivatives. Asian Journal of Chemistry. [Link]
-
Photoelectron spectra of 2-thiouracil, 4-thiouracil, and 2,4-dithiouracil. Journal of Chemical Physics. [Link]
-
Spectroscopic Investigation of Ruthenium Complexes Featuring Bioinspired Ligands. Deutsche Nationalbibliothek. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the Complexation Activity of 2,4-Dithiouracil with Au(III) and Cu(II) and Biological Activity of the Newly Formed Complexes [mdpi.com]
- 3. Photoelectron spectra of 2-thiouracil, 4-thiouracil, and 2,4-dithiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability Guide: Dithiouracil vs. 4-Thiouracil
Executive Summary
For researchers and drug developers, the choice between 2,4-Dithiouracil (2,4-DTU) and 4-Thiouracil (4-TU) is rarely about interchangeability; it is about selecting the correct photochemical tool or pharmacophore.
-
Select 4-Thiouracil (4-TU) if your primary goal is photo-crosslinking or metabolic RNA labeling (e.g., SLAMseq). It acts as a highly efficient "zero-distance" photo-probe upon UVA irradiation (330–365 nm) but requires strict protection from ambient light to prevent premature degradation.
-
Select 2,4-Dithiouracil (2,4-DTU) if you require a metal-coordinating ligand or a scaffold with higher acidity. It is significantly more acidic than 4-TU, existing largely as a mono-anion at physiological pH, which alters its solubility and cellular uptake profile compared to the neutral 4-TU.
Part 1: Chemical & Physical Properties
The substitution of oxygen with sulfur (thiolation) profoundly alters the electronic landscape of the pyrimidine ring. Sulfur is less electronegative but more polarizable than oxygen, leading to red-shifted absorption, increased acidity, and enhanced spin-orbit coupling (facilitating triplet state formation).
Comparative Data Table
| Property | 4-Thiouracil (4-TU) | 2,4-Dithiouracil (2,4-DTU) | Implication for Research |
| CAS Number | 591-28-6 | 2001-93-6 | Unique identifiers for sourcing. |
| Molecular Weight | 128.15 g/mol | 144.22 g/mol | 2,4-DTU is heavier due to the second sulfur. |
| pKa (approx.) | ~7.5 – 8.0 | < 7.0 (Est. ~6.5) | 2,4-DTU is more acidic. At pH 7.4, 4-TU is mostly neutral; 2,4-DTU is significantly anionic. |
| UV | 330 nm (UVA) | ~340–360 nm | 4-TU is a specific UVA sensor. 2,4-DTU absorbs further into the visible edge. |
| Solubility (Water) | Moderate (~1-2 g/L) | Low (< 0.7 g/L) | 2,4-DTU is hydrophobic in acidic media but dissolves in basic buffers due to ionization. |
| Tautomerism | Keto-thione (stable) | Dithione (predominant) | Determines hydrogen bonding capacity in DNA/RNA duplexes. |
| Photoreactivity | High (Unity Triplet Yield) | Moderate | 4-TU is the superior photo-crosslinker. |
Structural Tautomerism
Both molecules prefer the thione (C=S) form over the thiol (C-SH) form in solution. However, 2,4-DTU's dual thione character disrupts Watson-Crick base pairing more severely than 4-TU, which retains the N3-H donor and C2=O acceptor pattern closer to native Uracil.
Figure 1: Tautomeric equilibria. 4-TU retains the C2 carbonyl essential for standard base pairing, whereas 2,4-DTU presents sulfur at both positions, increasing acidity and altering H-bond geometry.
Part 2: Stability Profile & Degradation Pathways
Photochemical Stability (Critical)
4-Thiouracil is intrinsically unstable to light. This is not a defect but its primary feature. Upon absorption of UVA light (330-365 nm), it enters a long-lived triplet state (
-
Mechanism:
. -
Outcome: The triplet state reacts with nearby nucleophiles (proteins, nucleic acids) to form covalent crosslinks or generates singlet oxygen (
) in aerobic conditions. -
Handling: Must be handled under amber light. Exposure to ambient lab light for >15 minutes can lead to detectable degradation (dimerization or desulfurization).
2,4-Dithiouracil is also photoactive but is less efficient as a specific crosslinker. Its red-shifted absorption makes it susceptible to degradation even under standard room lighting over prolonged periods.
Oxidative Stability & Hydrolysis
Both compounds are thioamides, making them susceptible to:
-
Oxidation: Conversion of C=S to C=O (desulfurization) or formation of disulfides (R-S-S-R).
-
Reagent Compatibility: Incompatible with strong oxidants (peroxides, hypochlorites).
-
4-TU Specifics: In SLAMseq protocols, 4-TU is alkylated with iodoacetamide (IAA) to stabilize it and prevent oxidation during library prep.
-
-
Hydrolysis:
-
Alkaline Instability: At pH > 9, the hydrolysis rate increases significantly. The C4-sulfur is generally more labile than C2-oxygen in uracils, but in 2,4-DTU, the C4-sulfur remains the primary site of nucleophilic attack.
-
Thermodynamic Stability: 2,4-DTU is thermally stable (MP > 270°C) but will decompose with toxic fumes (
) if incinerated.
-
Figure 2: Primary degradation pathways for 4-Thiouracil. Note that photo-oxidation is the dominant instability vector in standard lab conditions.
Part 3: Experimental Protocols for Stability Assessment
Protocol A: UV-Vis Spectrophotometric Tracking
This method is the "gold standard" for rapid stability checks because the sulfur-to-oxygen shift causes a massive spectral change (disappearance of the ~330 nm peak).
Materials:
-
10 mM Phosphate Buffer (pH 7.4)
-
Quartz cuvettes (UV transparent)
-
Spectrophotometer (200–400 nm range)
Procedure:
-
Preparation: Dissolve 4-TU or 2,4-DTU in buffer to a final concentration of 50 µM. Note: For 2,4-DTU, ensure pH is 7.4 or slightly higher to aid solubility.
-
Baseline Scan: Record spectrum from 220 nm to 400 nm.
-
4-TU Target: Peak at 330 nm .
-
2,4-DTU Target: Peak at ~340-360 nm .
-
-
Stress Test:
-
Thermal: Incubate at 37°C in dark. Scan every 60 mins.
-
Photo: Expose to UVA (or ambient light) for 10 min intervals.
-
-
Analysis: Plot the decrease in Absorbance (
) vs. time.-
Criterion: A >10% drop in absorbance indicates significant degradation (desulfurization or crosslinking).
-
Protocol B: HPLC Purity Analysis
Use this for quantitative validation of drug substances.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 5 µm.
-
Mobile Phase:
-
Detection:
-
260 nm (Universal Uracil detection).
-
330 nm (Specific Thio-detection).
-
-
Interpretation: 4-TU elutes later than Uracil. 2,4-DTU, being more hydrophobic in the neutral state but anionic at neutral pH, may show pH-dependent retention shifts. Run standards to confirm.
References
-
Photophysical Properties of 4-Thiouracil
-
Electronic Structure of Thiouracils
-
Hydr
- Title: Biomolecules of 2-Thiouracil, 4-Thiouracil and 2,4-Dithiouracil: A DFT Study of the Hydration, Molecular Docking and Effect in DNA:RNA Microhelixes
- Source: Int. J. Mol. Sci. (2019)
-
URL:[Link]
-
SLAMseq and 4-TU Chemistry
- Title: Thiol-linked alkylation for the metabolic sequencing of RNA (SLAMseq)
- Source: N
-
URL:[Link]
-
pKa and Acidity D
Sources
- 1. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 2. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 3. chem1.bnu.edu.cn [chem1.bnu.edu.cn]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
HPLC Method Development for Dithiouracil Quantification
Executive Summary & Technical Context[1][2][3][4][5]
Dithiouracil (2,4-dithiouracil) presents unique analytical challenges compared to its oxygenated counterpart, uracil. The substitution of two oxygen atoms with sulfur significantly alters the molecule's electron distribution, increasing its lipophilicity while simultaneously rendering it more acidic (pKa ≈ 6.8–7.2).
In pharmaceutical and clinical contexts, this compound is often analyzed as an impurity in thiouracil-based antithyroid drugs or as a metabolite in biological fluids. While spectrophotometric and electrochemical methods exist, High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantification due to its ability to resolve this compound from structurally similar catabolites (e.g., uracil, 2-thiouracil) and matrix interferences.
This guide outlines a robust, self-validating HPLC method development strategy, prioritizing the critical impact of mobile phase pH on the ionization state of the dithio-moiety.
Comparative Analysis: HPLC vs. Alternative Methods
Before initiating method development, it is crucial to understand why HPLC is the preferred technique and where alternatives may suffice.
| Feature | RP-HPLC (UV/DAD) | HPLC (Electrochemical - ECD) | Spectrophotometry | LC-MS/MS |
| Primary Mechanism | Hydrophobic partitioning & UV absorption | Redox oxidation at electrode surface | Bulk UV absorption | Mass-to-charge ratio & fragmentation |
| Sensitivity (LOD) | Moderate (0.1–1.0 µg/mL) | High (10–50 ng/mL) | Low (>5 µg/mL) | Ultra-High (<1 ng/mL) |
| Selectivity | High (resolves isomers) | High (specific to electroactive species) | Low (prone to matrix overlap) | Very High |
| Linearity Range | Wide ( | Narrower | Narrow | Wide |
| Cost/Complexity | Moderate / Standard | High / Specialized maintenance | Low / Simple | Very High / Expert required |
| Best Use Case | QC Release, Impurity Profiling | Trace analysis in plasma/urine | Rough purity estimates | Metabolite ID, PK studies |
Expert Insight: While ECD offers superior sensitivity due to the easy oxidation of the thiocarbonyl groups, it suffers from electrode fouling. For routine quantification (QC or formulation analysis), RP-HPLC with UV detection is the most robust and reproducible choice.
Core Method Development Strategy
The Physico-Chemical Basis
The separation of this compound relies on manipulating its ionization state.
-
pKa Effect: this compound has a pKa of approximately 7.0.
-
At pH > 7.0: It exists as a mono-anion (deprotonated), exhibiting high water solubility and poor retention on C18 columns (elutes near the void volume).
-
At pH < 5.0: It remains neutral, maximizing hydrophobic interaction with the stationary phase.
-
-
Chromophore: The C=S bonds result in a bathochromic shift. Unlike uracil (λmax ~260 nm), this compound exhibits strong absorbance at 290–300 nm and a secondary band around 320–340 nm .
Validated Experimental Protocol
The following protocol serves as a starting point for optimization. It is designed to be "self-validating" by including system suitability checks.
Step 1: Chromatographic Conditions
-
Column: End-capped C18 (e.g., 250 mm x 4.6 mm, 5 µm).[1] Why: Provides sufficient surface area for retaining the moderately polar neutral form.
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Orthophosphoric Acid. Why: Suppresses ionization (pH << pKa), ensuring consistent retention.
-
Mobile Phase B: Acetonitrile (HPLC Grade). Why: Lower viscosity and sharper peaks than methanol for sulfur-containing compounds.
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 25°C (Ambient) or controlled at 30°C.
-
Detection: UV at 295 nm .
Step 2: Isocratic Optimization
Start with an isocratic ratio to determine retention factor (
-
Initial Run: 90% Buffer / 10% ACN.
-
Target: Adjust %ACN to achieve a retention factor (
) between 2 and 10.-
If elution is too fast (< 3 min): Decrease ACN to 5%.
-
If elution is too slow (> 15 min): Increase ACN to 20%.
-
Step 3: Sample Preparation
-
Solvent: Dissolve standard in 10% ACN / 90% Water (or mobile phase).
-
Note: Avoid pure organic solvents for injection to prevent "solvent wash-through" (peak splitting) of early eluting peaks.
Visualizing the Workflow
The following diagrams illustrate the logical flow of method development and the chemical mechanism of separation.
Diagram 1: Method Development Decision Tree
Caption: Decision tree for optimizing HPLC parameters specifically for ionizable thiobases like this compound.
Diagram 2: Separation Mechanism (pH Dependence)
Caption: Mechanistic view of how pH controls the interaction between this compound and the C18 column.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols | Use an "end-capped" column; Ensure buffer concentration is sufficient (≥20 mM). |
| Retention Time Drift | pH instability | This compound is sensitive near its pKa. Ensure pH is strictly controlled (± 0.1 units) and buffered well away from pKa 7.0. |
| Split Peaks | Sample solvent mismatch | Dissolve sample in mobile phase. If sample is in 100% MeOH/ACN, it may precipitate or travel faster than the solvent front. |
| Low Sensitivity | Incorrect wavelength | Ensure detection is at 290–300 nm (max absorbance). Detection at 254 nm is suboptimal for this compound. |
References
-
PubChem. (2025).[3] 2,4-Dithiouracil Compound Summary. National Library of Medicine. [Link]
-
Remaud, G., et al. (2005).[4] An accurate dihydrouracil/uracil determination using improved high performance liquid chromatography method. Journal of Chromatography B. [Link]
-
Shodex. (2025). Detectors for HPLC: Principles and Applications. Shodex HPLC Columns Guide. [Link]
-
Agilent Technologies. (2014). Control pH During Method Development for Better Chromatography. Agilent Technical Overview. [Link]
-
Duraisamy, U. & Muthukumar, P. (2024).[5] Innovative RP-HPLC Technique for Method Development and Validation of Propylthiouracil Tablets. Biomedical and Pharmacology Journal. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Thiouracil | C4H4N2OS | CID 1269845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. An accurate dihydrouracil/uracil determination using improved high performance liquid chromatography method for preventing fluoropyrimidines-related toxicity in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
Safety Operating Guide
Operational Guide: Safe Disposal and Management of Dithiouracil
Executive Summary & Scientific Rationale
This guide provides an immediate, operational framework for the disposal of Dithiouracil and its derivatives (e.g., 2,4-Dithiouracil, Propylthiouracil). While often treated as generic organic waste, this compound presents specific disposal challenges due to its thiocarbonyl functionality .[1]
The Core Hazard: Unlike standard organic solids, the combustion of this compound releases Sulfur Oxides (
Immediate Action Required:
-
Segregate from strong oxidizers immediately (fire/explosion risk).[1]
-
Label clearly as "Toxic" and "Sulfur-Bearing Organic Waste."
-
Route to high-temperature incineration with afterburner and scrubber systems.
Chemical Profile & Hazard Logic
To manage waste effectively, you must understand the material's behavior.[1][2] this compound is a thyroid inhibitor and a suspected carcinogen. Its disposal profile is dictated by its stability and decomposition products.
| Property | Data | Operational Implication |
| Physical State | White to pale yellow crystalline solid | High dust potential; requires double-bagging or rigid containment to prevent inhalation.[1] |
| Solubility | Low in water; soluble in alkaline solutions | Do not attempt to wash down drains.[1] Alkaline solutions increase solubility but do not neutralize toxicity. |
| Reactivity | Incompatible with Strong Oxidizers | CRITICAL: Never place in waste streams containing nitrates, perchlorates, or peroxides.[1] |
| Decomposition | Releases | Requires incineration at >850°C with alkaline scrubbing. |
| RCRA Status | Toxic / Hazardous (Not typically P/U listed by name) | Treat as hazardous chemical waste.[1] Do not landfill. |
The Self-Validating Segregation System
A self-validating system ensures safety by making error states physically impossible or immediately obvious.[1] Use this logic gate before adding this compound to any waste container.
The "Oxidizer Check" Protocol
Before disposal, perform a Chemical Compatibility Check :
-
Check the Waste Tag: Does the destination container list Nitric Acid, Peroxides, or Permanganates?
-
YES: STOP. Do not add this compound.[3] Violent reaction or ignition may occur.
-
NO: Proceed to pH check.
-
-
Check pH (Liquids only):
-
Avoid mixing with strong acids (pH < 2) if possible, as this can liberate foul-smelling mercaptans or hydrogen sulfide (
) gas depending on impurities.[1]
-
Step-by-Step Disposal Workflow
A. Solid Waste (Powder/Crystals)
Most common form in synthesis and drug development.[1]
-
Primary Containment: Place the solid this compound into a clear, sealable polyethylene bag (min 2 mil thickness).
-
Secondary Containment: Place the sealed bag into a screw-top Wide-Mouth HDPE (High-Density Polyethylene) jar.
-
Why HDPE? It is resistant to sulfur-bearing organics and prevents physical puncture.[1]
-
-
Labeling: Apply a hazardous waste label.
B. Liquid Waste (Mother Liquors/Solvents)
Common in HPLC or recrystallization workflows.[1]
-
Solvent Compatibility: Ensure the carrier solvent (e.g., Methanol, DMSO) is compatible with the waste drum.[1]
-
Segregation: Pour into the "Non-Halogenated Organic" waste stream ONLY IF the stream is free of oxidizers.
-
Best Practice: If the concentration of this compound is high (>5%), segregate into a dedicated "Sulfur-Organic" waste bottle to prevent odor issues in the main satellite accumulation area.
-
-
Venting: Ensure the cap is vented if there is any risk of ongoing reaction, though this compound itself is generally stable in solution.
Visualized Decision Logic (Workflow)
The following diagram illustrates the critical decision points for safe disposal.
Figure 1: Decision matrix for this compound disposal, emphasizing the critical oxidizer segregation step.
Emergency Contingencies: Spills
In the event of a benchtop spill, this compound dust poses an inhalation risk.
-
Evacuate & Ventilate: If a large amount of dust is airborne, clear the immediate area.[1]
-
PPE: Wear nitrile gloves, lab coat, and N95/P100 respirator (dust mask) to prevent inhalation.[1]
-
Dry Spill: Do not sweep vigorously (creates dust). Cover with wet paper towels to dampen, then scoop into a disposal bag.
-
Wet Spill: Absorb with vermiculite or standard spill pads.
-
Decontamination: Wash the surface with a mild detergent and water.[1] Do not use bleach (oxidizer) immediately on the concentrated powder, as this may generate heat or reaction byproducts.
References
-
PubChem. (n.d.).[1] 2,4-Dithiouracil Compound Summary. National Library of Medicine. Retrieved February 20, 2026, from [Link]
-
European Chemicals Agency (ECHA). (2023). Substance Information: Thiouracil Derivatives. Retrieved February 20, 2026, from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Personal protective equipment for handling Dithiouracil
Executive Summary: The Invisible Hazard
As researchers, we often treat Dithiouracil (and its analogs like 2-Thiouracil) merely as a reagent for inducing hypothyroidism or studying melanoma. However, its mechanism—potent inhibition of thyroid peroxidase (TPO)—means it is biologically active at low systemic concentrations. The primary risk is not acute toxicity, but chronic, cumulative exposure leading to thyroid dysregulation and potential carcinogenicity (GHS Category 2).
This guide moves beyond generic safety advice. It provides a containment-first strategy designed to isolate the researcher from the test article completely.
Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the enemy. This compound presents specific physicochemical risks that dictate our safety architecture.
| Hazard Class | GHS Code | Description | Operational Implication |
| Carcinogenicity | H351 | Suspected of causing cancer.[1][2][3][4] | Zero-tolerance for skin contact or inhalation.[5] |
| Acute Toxicity | H302 | Harmful if swallowed.[4][6] | Strict hygiene; no hand-to-mouth transfer vectors.[7] |
| Physical State | N/A | Fine crystalline powder. | High potential for aerosolization during weighing. |
| Target Organ | STOT-RE | Thyroid (Goitrogen). | Long-term exposure mimics hypothyroidism. |
Scientist's Note: The danger zone is the weighing step . Once this compound is in solution, the inhalation risk drops significantly, and the focus shifts to splash protection.
The PPE Architecture (Selection Matrix)
We employ a "Defense-in-Depth" approach. PPE is the final barrier, not the first.
A. Respiratory Protection (The Critical Barrier)
-
Primary Control: All powder handling must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2 - total exhaust).
-
PPE Backup: If weighing outside a hood is unavoidable (strongly discouraged) or during spill cleanup, use a Full-Face Respirator with P100 cartridges .
-
Why? N95 masks filter 95% of particles but offer no eye protection and poor facial seals against fine chemical dust.
-
B. Dermal Protection (Hand & Body)
-
Glove Protocol: Double-gloving is mandatory.
-
Inner Layer: Nitrile (4 mil) – Taped to lab coat cuffs.
-
Outer Layer: Nitrile (minimum 5-8 mil) or Neoprene – Removed immediately after weighing/handling.
-
Rationale: this compound is a solid, but organic solvents (DMSO, Ethanol) used to dissolve it can act as vehicles, permeating standard gloves and carrying the toxin into the skin.
-
-
Body: Tyvek® lab coat or disposable gown with elastic cuffs. Standard cotton coats absorb powders and retain them, creating a secondary contamination source.
C. Ocular Protection
-
Standard: Chemical Splash Goggles (Indirect Vent).
-
Contraindication: Safety glasses with side shields are insufficient for powders, as airborne drift can bypass the shield.
Operational Protocol: The "Zero-Exposure" Workflow
This protocol is a self-validating system. If you detect powder outside the containment zone, the system has failed.
Phase 1: Preparation (Donning)
-
Inspect fume hood flow (verify >100 fpm face velocity).
-
Don inner gloves and tape to lab coat sleeves.
-
Don outer gloves.
-
Place a disposable balance draft shield or a simple plastic tray inside the hood. All weighing happens inside this tray to contain minor spills.
Phase 2: The Weighing Procedure (Critical Control Point)
Static electricity is the enemy here. This compound powder often "jumps" from spatulas.
-
Anti-Static Measure: Use an ionizing bar or wipe the spatula with an anti-static cloth before use.
-
Transfer: Weigh directly into the final vessel (e.g., volumetric flask). Do not use weigh boats if possible to reduce transfer steps.
-
Solubilization: Add solvent (e.g., NaOH or DMSO) immediately after weighing to "lock down" the powder into a liquid state.
Phase 3: Doffing & Decontamination[6]
-
Wipe the exterior of the vessel with a damp Kimwipe (solvent-appropriate) inside the hood.
-
Remove outer gloves inside the hood and dispose of them as hazardous waste.
-
Wash hands with soap and water immediately after leaving the lab.
Visualizing the Safety Logic
The following diagram illustrates the decision workflow for handling this compound, emphasizing the transition from "High Risk" (Powder) to "Managed Risk" (Solution).
Figure 1: Operational workflow distinguishing between high-risk powder handling and managed-risk solution handling.
Emergency Procedures
Spill Response (Powder)
-
Evacuate: Clear the immediate area of personnel.
-
PPE Upgrade: Don a P100 respirator if the spill is outside the hood.
-
Containment: Cover the spill with wet paper towels (dampened with water) to prevent dust dispersal. DO NOT dry sweep.
-
Cleanup: Scoop up the damp material and place it in a hazardous waste container. Wash the area with a soap solution, then water.
Exposure First Aid
-
Inhalation: Move to fresh air immediately. Medical evaluation is required to check for respiratory irritation.[4][8][9]
-
Skin Contact: Wash with soap and water for 15 minutes. Monitor for dermatitis.
-
Eye Contact: Flush for 15 minutes at an eyewash station.
Disposal & Decontamination
-
Solid Waste: Contaminated gloves, weigh boats, and wipes must be disposed of in yellow bag hazardous waste (or site-specific equivalent for cytotoxic/carcinogenic solids) destined for incineration.
-
Liquid Waste: this compound solutions must never be poured down the drain. Collect in "Toxic Organic" waste streams.
-
Deactivation: Surface decontamination can be achieved with a surfactant-based cleaner (e.g., Decon 90) followed by water. Bleach is generally not required unless biological agents were also used.
References
-
Carl Roth. (2023).[2] Safety Data Sheet: 2-Thiouracil. Retrieved from [Link]
-
PubChem. (2023). 2-Thiouracil Compound Summary: Toxicity and Hazards. Retrieved from [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. carlroth.com [carlroth.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cpachem.com [cpachem.com]
- 7. ethz.ch [ethz.ch]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
